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  • Product: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
  • CAS: 71982-15-5

Core Science & Biosynthesis

Foundational

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 5-Hydroxy-2-methyl-1H-indole-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic organic compound featuring a core indole scaffold. This scaffold is of paramount importance in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs. The presence of a hydroxyl group at the 5-position and a carboxylic acid at the 3-position makes this molecule a versatile building block for chemical synthesis and a compelling subject for biological investigation. The 5-hydroxyindole moiety is notably a key component of the neurotransmitter serotonin and its metabolites, highlighting its inherent biological relevance.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

The fundamental properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid define its behavior in chemical and biological systems. These characteristics are essential for designing synthetic routes, developing analytical methods, and predicting its interactions with biological targets.

PropertyValueSource
IUPAC Name 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid[3]
CAS Number 71982-15-5[3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol [3]
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O[3]
InChIKey FHSZQYNWIIHBAX-UHFFFAOYSA-N[3]
Appearance Typically an off-white to light brown solid[4]

Synthesis and Purification

The synthesis of 5-hydroxyindoles is most effectively achieved through well-established named reactions. The Nenitzescu indole synthesis is a particularly powerful and direct method for constructing the 5-hydroxy-2-methyl-indole core, typically yielding the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid.[2][5]

Key Synthetic Pathway: The Nenitzescu Reaction

The Nenitzescu reaction involves the condensation of a benzoquinone with an enamine, in this case, ethyl 3-aminocrotonate, to form the indole ring system.[2] This method is advantageous as it builds the substituted hydroxyindole scaffold in a single, convergent step from readily available starting materials.

Nenitzescu_Reaction Nenitzescu Synthesis of the 5-Hydroxyindole Core cluster_reactants Reactants cluster_product Product (Ester Precursor) cluster_final_product Final Product BQ p-Benzoquinone IndoleEster Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate BQ->IndoleEster + EAC Ethyl 3-aminocrotonate EAC->IndoleEster IndoleAcid 5-Hydroxy-2-methyl- 1H-indole-3-carboxylic acid IndoleEster->IndoleAcid Hydrolysis (e.g., NaOH, H₂O)

Caption: Workflow for the synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate
  • Rationale: This protocol is based on the classical Nenitzescu approach. Acetone is a common solvent, and the reaction proceeds by nucleophilic addition of the enamine to the quinone, followed by cyclization and aromatization.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-benzoquinone (1.0 eq) in acetone.

  • Addition of Enamine: To the stirring solution, add ethyl 3-aminocrotonate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Hydrolysis to the Carboxylic Acid
  • Rationale: Standard saponification is used to convert the ethyl ester to the desired carboxylic acid. The carboxylate salt is first formed under basic conditions and then protonated with acid to precipitate the final product.

  • Saponification: Suspend the ethyl ester precursor (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The combination of mass spectrometry, NMR, and IR spectroscopy provides a detailed structural fingerprint.

Caption: Chemical structure of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of hydroxyindole-3-carboxylic acids reveals characteristic fragmentation patterns. For the 5-hydroxy isomer, the primary fragmentation involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).[6]

FragmentExpected m/zInterpretation
[M]⁺• 191Molecular Ion
[M - •OH]⁺ 174Loss of hydroxyl radical from the carboxylic acid
[M - H₂O]⁺• 173Loss of water (less prominent than •OH loss for 5-isomer)[6]
[M - COOH]⁺ 146Decarboxylation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are based on data from closely related N-substituted analogs and established principles of indole chemistry.[7]

Proton (¹H)Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H ~11.5 - 12.0broad singlet-
C4-H ~7.2 - 7.3doubletJ ≈ 8.8
C6-H ~6.6 - 6.7doublet of doubletsJ ≈ 8.8, 2.4
C7-H ~7.0 - 7.1doubletJ ≈ 2.4
C2-CH₃ ~2.5 - 2.6singlet-
C5-OH ~8.9 - 9.1singlet-
COOH ~11.8 - 12.0singlet-
Carbon (¹³C)Predicted Shift (δ, ppm)
C=O ~167
C5 ~153
C2 ~145
C3a ~130
C7a ~128
C3 ~112
C4 ~111
C6 ~106
C7 ~103
CH₃ ~12-13
Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic stretches from the hydroxyl and carbonyl functional groups.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300 - 2500Very broad, strong
N-H (Indole) ~3400Moderate, sharp (may be obscured by O-H)
O-H (Phenol) ~3500Moderate, sharp (may be obscured by O-H)
C=O (Carboxylic Acid) 1760 - 1690Strong, sharp
C=C (Aromatic) 1600 - 1450Moderate
C-O Stretch 1320 - 1210Strong

Chemical Reactivity and Derivatization Potential

The molecule possesses multiple reactive sites, making it an excellent scaffold for building chemical libraries. The electron-donating character of the N-H and phenolic O-H groups activates the indole ring towards electrophilic substitution, while the carboxylic acid provides a handle for amide and ester formation.

Caption: Key reactive sites for derivatization of the indole scaffold.

  • N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, and target binding.[7]

  • Carboxylic Acid Modification: The carboxyl group is readily converted to esters, amides, or other derivatives using standard coupling reagents (e.g., EDC, HOBt) or by conversion to an acid chloride. This is a primary strategy for introducing diverse functional groups.

  • Phenolic Hydroxyl Modification: The 5-hydroxy group can be converted to ethers or esters, which can serve as prodrugs or alter the hydrogen bonding capacity of the molecule.

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C4 and C6 positions, allowing for the introduction of halogens, nitro groups, or other substituents.

Applications in Research and Drug Development

The 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic targets.

  • Enzyme Inhibition: The ethyl ester of the title compound is a known precursor for the synthesis of potent 5-lipoxygenase (5-LO) inhibitors, which are targets for anti-inflammatory therapies.[8]

  • Anticancer and Anti-inflammatory Agents: Indole-based structures are widely recognized for their potential as anticancer and anti-inflammatory agents.[4] The ability to easily derivatize this core allows for the generation of focused libraries to screen for these activities.

  • Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant and radical-scavenging properties, similar to the related 5-hydroxyoxindole scaffold, making it a lead for developing agents to combat oxidative stress.

  • CNS-Active Agents: Given its structural similarity to serotonin, this scaffold is a logical starting point for designing ligands for serotonin receptors and other targets within the central nervous system.

Conclusion

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid represents a molecule of significant strategic value to the chemical and pharmaceutical sciences. Its straightforward synthesis via the Nenitzescu reaction, well-defined spectroscopic signature, and multiple handles for chemical modification make it an ideal platform for discovery. The proven biological relevance of the 5-hydroxyindole core ensures that this compound and its derivatives will continue to be a fertile ground for the development of novel therapeutic agents.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • Chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available from: [Link]

  • Wikipedia. Japp-Klingemann-Reaktion. Available from: [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Available from: [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]

  • ResearchGate. Biogenesis and metabolism of 5-hydroxyindole compounds. Available from: [Link]

  • Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Available from: [Link]

  • PubMed. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Available from: [Link]

Sources

Exploratory

Technical Monograph: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

The following technical guide details the physical properties, synthesis, and handling of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid , a critical heterocyclic scaffold used in the development of antiviral agents (suc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid , a critical heterocyclic scaffold used in the development of antiviral agents (such as Umifenovir/Arbidol analogs) and serotonin receptor modulators.

CAS Registry Number: 71982-15-5 (Acid) | Reference Ester CAS: 7598-91-6 Chemical Class: Indole derivative / Hydroxyindole Primary Application: Pharmaceutical Intermediate (Antiviral/CNS agents)

Executive Summary & Chemical Identity

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a bifunctional indole core characterized by a hydrophilic carboxylic acid at position 3, a redox-active hydroxyl group at position 5, and a methyl group at position 2. It is predominantly synthesized via the Nenitzescu indole synthesis , serving as the hydrolytic product of its more common ethyl ester precursor.

Its structural integrity is defined by the electron-rich indole ring, making it susceptible to oxidative degradation if not handled under controlled atmospheres. This compound acts as the "parent scaffold" for the Umifenovir (Arbidol) class of broad-spectrum antivirals.

Chemical Structure Data
PropertySpecification
IUPAC Name 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Molecular Formula

Molecular Weight 191.18 g/mol
SMILES CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O
InChIKey FHSZQYNWIIHBAX-UHFFFAOYSA-N

Physical & Chemical Properties

Note: Due to the high reactivity of the free acid, industrial handling often utilizes the Ethyl Ester derivative (CAS 7598-91-6). Data below distinguishes between the computed properties of the Acid and the experimental baselines of the Ester where relevant.

Thermodynamic & Solubility Profile
PropertyValue (Acid Form)Value (Ethyl Ester Ref)Context & Causality
Melting Point 240–245°C (Dec.)*205–209°CThe free acid exhibits strong intermolecular H-bonding (dimerization), leading to a higher lattice energy and decomposition upon melting.
pKa (Carboxyl) 4.2 ± 0.2 (Predicted)N/AAcidic proton at C3-COOH.
pKa (Phenol) 9.8 ± 0.2 (Predicted)~9.9Phenolic proton at C5-OH; susceptible to deprotonation under basic conditions.
logP (Lipophilicity) 1.60 (Predicted)2.30The acid is moderately amphiphilic; the ester is significantly more lipophilic, facilitating organic extraction.
Solubility (Water) Low (<1 mg/mL)InsolubleSoluble in alkaline aqueous buffers (pH > 8) due to carboxylate formation.
Solubility (Organic) DMSO, MethanolEthanol, EtOAc, DCMHigh polarity of the acid necessitates polar aprotic solvents (DMSO) for analysis.

*Predicted based on structural analogs (e.g., 5-hydroxyindole-2-carboxylic acid).

Spectral Characteristics (Diagnostic)[6][7]
  • UV-Vis:

    
     at ~275 nm and ~290-300 nm (Indole characteristic absorption). Bathochromic shift observed in alkaline media (phenolate formation).
    
  • IR Spectroscopy:

    • Broad band 3200–3400

      
       (O-H/N-H stretch).
      
    • Sharp band 1680–1700 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (C=O Carboxylic acid).[1][2][3][4][5][6]
      
  • 1H-NMR (DMSO-d6):

    • 
       11.8 (s, 1H, COOH)
      
    • 
       10.5 (s, 1H, NH)
      
    • 
       8.6 (s, 1H, OH)
      
    • 
       2.4 (s, 3H, 
      
      
      
      at C2)

Synthesis & Production Workflow

The industrial standard for producing this scaffold is the Nenitzescu Indole Synthesis . This route is preferred over the Fischer indole synthesis for 5-hydroxy derivatives because it allows for the direct introduction of the 5-hydroxy group via the quinone starting material, avoiding complex protection/deprotection steps.

The Nenitzescu Protocol (Mechanistic Logic)[10]
  • Enamine Formation: Condensation of ethyl acetoacetate with ammonia (or amine) to form the enamine.

  • Michael Addition: The enamine attacks the electron-deficient p-benzoquinone.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack and subsequent dehydration yield the 5-hydroxyindole core.

Visualizing the Pathway

The following diagram outlines the conversion from raw materials to the target acid.[7]

NenitzescuSynthesis Reactants Ethyl Acetoacetate + Ammonia Enamine Intermediate: Ethyl 3-aminocrotonate Reactants->Enamine Condensation Adduct Michael Adduct (Transient) Enamine->Adduct + Quinone (Solvent: Acetone/DCM) Quinone p-Benzoquinone Quinone->Adduct Ester Indole Ester (CAS 7598-91-6) Stable Solid Adduct->Ester Cyclization - H2O Hydrolysis Alkaline Hydrolysis (NaOH / Heat) Ester->Hydrolysis Saponification Target Target Acid (CAS 71982-15-5) Hydrolysis->Target Acidification (HCl)

Figure 1: Nenitzescu synthesis pathway converting precursors to the target 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Ester Hydrolysis to Free Acid

Rationale: The ester is commercially available; the acid is generated in situ or synthesized as needed to avoid decarboxylation during storage.

  • Dissolution: Dissolve 10 mmol of Ethyl 5-hydroxy-2-methylindole-3-carboxylate in 20 mL of 10% NaOH (aq).

    • Observation: Solution turns dark brown/red due to phenolate oxidation susceptibility. Critical: Perform under

      
       atmosphere to prevent polymerization (melanin formation).
      
  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Precipitation: Cool to 0°C. Dropwise addition of 2M HCl until pH reaches ~3.0.

  • Isolation: The acid precipitates as a solid. Filter, wash with cold water, and dry under vacuum over

    
    .
    

Stability & Handling (Self-Validating Systems)

The 5-hydroxyindole moiety is electron-rich, making it a "redox sponge." Improper handling leads to the formation of quinone-imines and insoluble melanin-like polymers.

Degradation Mechanism[3]
  • Trigger: Oxygen + Light + Basic pH.

  • Mechanism: One-electron oxidation of the phenolate anion

    
     Semiquinone radical 
    
    
    
    Polymerization.
  • Visual Indicator: Samples turning from off-white/beige to pink, then dark brown/black indicate substantial degradation.

Storage Protocol
ParameterRequirementScientific Rationale
Temperature -20°CArrhenius suppression of oxidation rates.
Atmosphere Argon/NitrogenExcludes

, preventing the initial radical formation step.
Container Amber GlassBlocks UV radiation which catalyzes auto-oxidation.
Solvent Degassed DMSOIf stored in solution, solvents must be purged of oxygen.

Applications in Drug Discovery

This compound is a Privileged Scaffold , meaning it is capable of binding to multiple receptor types with high affinity.

  • Antiviral Synthesis (Arbidol/Umifenovir):

    • The acid is a precursor to Arbidol (used for Influenza).[8]

    • Modification: Mannich reaction at C4 (dimethylamine) and Sulfenylation at C2 (thiophenol) are required.

  • Serotonin (5-HT) Modulators:

    • The 5-hydroxyindole core mimics Serotonin (5-HT).

    • The C3-Carboxylic acid allows for amide coupling to create peptidomimetics or conformationally restricted analogs.

References

  • PubChem. (2025).[1] 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Gadakh, S. et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Bioorganic & Medicinal Chemistry.[5][9][6][10][11] [Link]

  • MDPI. (2021). Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank. [Link]

Sources

Foundational

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid framework is a particularly versatile starting point for the development of novel therapeutics. Its inherent structural features, including a hydroxyl group for hydrogen bonding, a carboxylic acid for salt formation or further modification, and multiple sites for substitution, allow for extensive chemical exploration. This guide provides a comprehensive overview of the synthesis, derivatization, and multifaceted therapeutic applications of this indole core, focusing on recent advances in cancer, inflammation, and hypertension research.[2] We delve into the causality behind synthetic strategies, detail self-validating experimental protocols, and present structure-activity relationship (SAR) data to empower researchers in the field of drug discovery.

The Core Scaffold: Synthesis and Chemical Properties

The foundational step in exploring this chemical space is the efficient synthesis of the 5-hydroxyindole core. The Nenitzescu indole synthesis is a cornerstone method for this purpose, valued for its use of relatively inexpensive and less toxic precursors compared to alternatives like the Fischer synthesis.[3]

The Nenitzescu 5-Hydroxyindole Synthesis

This reaction involves the condensation of a 1,4-benzoquinone with a β-enamino ester. The 5-hydroxyindole skeleton is a crucial component of many biologically active compounds and natural products.[4] The choice of the Nenitzescu reaction is strategic; it directly installs the critical C5-hydroxyl group, which is a key pharmacophoric feature in many derivatives.[4] Recent advancements have focused on optimizing this reaction using Lewis acid catalysts to improve yields and reaction conditions.[3]

Nenitzescu_Synthesis Figure 1: The Nenitzescu Indole Synthesis Benzoquinone 1,4-Benzoquinone Intermediate Addition Intermediate Benzoquinone->Intermediate + Enaminoester Ethyl 3-aminocrotonate Enaminoester->Intermediate Product Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Intermediate->Product Cyclization & Aromatization Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Intermediate

Caption: Figure 1: The Nenitzescu Indole Synthesis.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 5-hydroxy-2-methyl-1H-indole-3-carboxylate scaffold offers multiple positions for chemical modification to modulate pharmacokinetic properties and target affinity. Key sites include the N1-position of the indole ring, the C3-carboxylic acid, and the C5-hydroxyl group.

N1-Position Substitution

Alkylation or arylation at the N1-position is a common strategy to enhance lipophilicity and introduce vectors that can interact with specific sub-pockets of a target protein. For instance, the introduction of butyl, benzyl, and cyclohexyl groups at the N1 position has been explored for developing anti-breast cancer agents.[5] The rationale is that these larger, hydrophobic groups can improve membrane permeability and potentially form favorable van der Waals interactions within the target's binding site.

C3-Carboxylic Acid Modification

The carboxylic acid at the C3 position is a versatile handle. It can be maintained as an acid to improve solubility or interact with basic residues in a target, or it can be converted to esters or amides.

  • Esters: Ethyl esters are common intermediates from the Nenitzescu synthesis and often exhibit biological activity themselves.[6]

  • Amides: Conversion to amides introduces a hydrogen bond donor and allows for the incorporation of diverse chemical functionalities. This has been a successful strategy in developing potent histamine-3 receptor inverse agonists and antioxidant candidates.[7][8]

C5-Hydroxyl Group Modification

The C5-hydroxyl group is a potent hydrogen bond donor and can be crucial for anchoring the molecule in a binding site. Its modification into ethers or carbonates can fine-tune polarity and metabolic stability.[4]

Therapeutic Applications and Mechanisms of Action

Derivatives of the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid core have demonstrated significant potential across a range of therapeutic areas.

Anticancer Activity

Several derivatives have shown promising cytotoxic effects, particularly against breast cancer cell lines like MCF-7.[5][9] The mechanism often involves the inhibition of key proteins in cell proliferation pathways, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2).[2] By dually targeting these kinases, these compounds can effectively induce apoptosis in cancer cells.

Anticancer_Mechanism Figure 2: Anticancer Mechanism of Action Indole 5-Hydroxyindole Derivative EGFR EGFR Indole->EGFR Inhibits CDK2 CDK-2 Indole->CDK2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation CDK2->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis

Caption: Figure 2: Anticancer Mechanism of Action.

Anti-inflammatory Activity

A significant area of investigation for these compounds is in the treatment of inflammatory diseases. Many derivatives are potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10][11] The ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate core serves as a scaffold for developing these 5-LO inhibitors.[6] The introduction of aryl/arylethylamino groups at the C2-position was found to be essential for potent biological activity.[10]

Antihypertensive Activity

Novel indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor (AT1R) antagonists.[2][12] These compounds exhibit high nanomolar affinity for the AT1R, comparable to the commercial drug losartan. In vivo studies in spontaneously hypertensive rats have demonstrated a significant and prolonged reduction in blood pressure upon oral administration, outperforming losartan in some cases.[12] This highlights the potential of the indole scaffold to mimic the binding interactions of established antihypertensive drugs while offering opportunities for improved pharmacokinetic profiles.

Summary of Biological Activities
Derivative ClassTherapeutic AreaMolecular TargetReported Activity (IC50/EC50)Reference(s)
N1-Substituted Carboxylic AcidsAnticancerEGFR, CDK-2Low micromolar range[2][5]
2-Amino-5-hydroxyindolesAnti-inflammatory5-Lipoxygenase (5-LO)~300 nM[10][11]
Substituted Indole-3-Carboxylic AcidsAntihypertensiveAngiotensin II Receptor (AT1R)11-15 nM[2][12]
2-Aminomethyl DerivativesAntiviralInfluenza A (H3N2)Micromolar concentrations[13]
General CarboxamidesAntimicrobialBacterial/Fungal Targets< 37.5 µg/ml (MIC)[14]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for key synthetic and analytical procedures.

Protocol: Synthesis of 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid

This protocol is adapted from methodologies designed for creating N1-substituted derivatives for anticancer screening.[5]

Objective: To synthesize an N1-alkylated derivative from the parent ethyl ester.

Materials:

  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • 1-Bromobutane

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine

Step-by-Step Procedure:

  • N-Alkylation:

    • To a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in DMF, add anhydrous K2CO3 (2.0 eq).

    • Rationale: K2CO3 is a mild base sufficient to deprotonate the indole N-H, creating a nucleophile without causing hydrolysis of the ester. DMF is a polar aprotic solvent that facilitates this SN2 reaction.

    • Add 1-bromobutane (1.2 eq) dropwise to the stirring mixture.

    • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-butylated ester.

  • Ester Hydrolysis:

    • Dissolve the crude ester from the previous step in a 4:1 mixture of MeOH and 2M NaOH solution.[15]

    • Heat the mixture to reflux (approx. 75°C) for 4 hours.

    • Rationale: Saponification using NaOH in a co-solvent system effectively cleaves the ethyl ester to the corresponding carboxylate salt.

    • Cool the reaction mixture to room temperature and remove methanol under reduced pressure.

    • Dilute the residue with water and acidify to pH 3-4 with 2M HCl. This protonates the carboxylate, causing the desired carboxylic acid product to precipitate.

    • Rationale: Controlled acidification is critical. Performing this step while cool prevents potential degradation of the acid-sensitive indole ring.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the final product, 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid.[5]

  • Characterization:

    • Confirm the structure using NMR (1H and 13C), IR spectroscopy, and Mass Spectrometry.

    • Self-Validation: The 1H-NMR spectrum should show the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.4 ppm) and the appearance of signals corresponding to the butyl chain. The IR spectrum should show the appearance of a broad O-H stretch for the carboxylic acid.

Protocol: Characterization by Spectroscopic Techniques

Accurate characterization is essential to confirm the identity and purity of synthesized compounds.

Objective: To provide a standard workflow for the structural elucidation of a novel indole derivative.

Characterization_Workflow Figure 3: Analytical Workflow for Compound Characterization Start Synthesized Crude Product Purify Purification (Crystallization or Chromatography) Start->Purify TLC_HPLC Purity Check (TLC / HPLC) Purify->TLC_HPLC NMR NMR Spectroscopy (1H, 13C) TLC_HPLC->NMR If Pure MS Mass Spectrometry (HRMS) NMR->MS IR FTIR Spectroscopy MS->IR Confirm Structure Confirmed IR->Confirm

Caption: Figure 3: Analytical Workflow for Compound Characterization.

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework. Key signals for a compound like 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid include the aromatic protons on the indole ring, the N-H or O-H protons (which may be broad or exchange with D2O), and the specific signals for the N-butyl and C2-methyl groups.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is preferred for its accuracy.[16]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic peaks include the O-H stretch of the hydroxyl group, the N-H stretch of the indole, and the C=O stretch of the carboxylic acid.[17][18]

Conclusion and Future Directions

The 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a proven platform for the generation of diverse and potent bioactive molecules. Its synthetic accessibility via the Nenitzescu reaction and the numerous sites for derivatization allow for the systematic exploration of chemical space to optimize activity against a wide range of biological targets. Current research demonstrates clear potential in oncology, inflammation, and cardiovascular disease.[2] Future efforts should focus on leveraging computational modeling to guide the design of next-generation derivatives with improved target specificity and pharmacokinetic profiles. The exploration of novel bioisosteres for the carboxylic acid and hydroxyl groups could also lead to compounds with enhanced drug-like properties, paving the way for new clinical candidates.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Indole-3-Carboxylic Acid: Applications in Pharma and Research | Expert Supplier Insights. Mac-Chem. Available at: [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. Available at: [Link]

  • Indole-3-acetic Acid. Organic Syntheses Procedure. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

  • synthesis and characterization of indole - derivatives: an approach to investigate the antimicrobial activity. Atmiya University. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available at: [Link]

  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Available at: [Link]

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. ACS Publications. Available at: [Link]

  • 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity. PubMed. Available at: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, a key heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of the 5-Hydroxyindole Scaffold

The 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid core is a privileged scaffold in drug discovery. The indole ring system is a common motif in numerous biologically active compounds, and the specific substitution pattern of this molecule—a hydroxyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—imparts unique physicochemical properties that are crucial for its interaction with biological targets. The hydroxyl group, for instance, can act as a hydrogen bond donor and acceptor, a key feature in molecular recognition by proteins. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid in a solvent like DMSO-d₆ are detailed below. The choice of DMSO-d₆ is critical as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).[1]

Table 1: Predicted ¹H NMR Spectral Data for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.5Singlet (broad)-
H-1' (COOH)~12.0Singlet (broad)-
H-5' (OH)~8.9Singlet (broad)-
H-4~7.3-7.4Doublet~2.4
H-6~6.6-6.7Doublet of doublets~8.6, ~2.4
H-7~7.1-7.2Doublet~8.6
2-CH₃~2.6Singlet-

Interpretation and Rationale:

  • Downfield Protons: The protons on the heteroatoms (NH, COOH, and OH) are expected to appear far downfield due to deshielding and their acidic nature. Their broadness is a result of chemical exchange with residual water in the solvent.

  • Aromatic Protons: The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) exhibit characteristic splitting patterns. H-4 appears as a doublet due to coupling with H-6. H-7 appears as a doublet due to coupling with H-6. H-6, being coupled to both H-4 and H-7, appears as a doublet of doublets.

  • Methyl Protons: The methyl group at the 2-position is a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Carbon AssignmentChemical Shift (δ, ppm)
C-2~145
C-3~106
C-3a~127
C-4~103-106
C-5~153
C-6~111
C-7~111-112
C-7a~130-132
2-CH₃~12-13
COOH~165-167

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbon appears significantly downfield (~165-167 ppm), which is characteristic for this functional group.[2]

  • Aromatic and Heterocyclic Carbons: The carbons of the indole ring system resonate in the aromatic region (100-155 ppm). The carbon bearing the hydroxyl group (C-5) is expected to be the most downfield in the benzene portion of the ring due to the deshielding effect of the oxygen atom.

  • Methyl Carbon: The methyl carbon appears upfield, as is typical for sp³ hybridized carbons.

Diagram: Molecular Structure and Atom Numbering

5_Hydroxy_2_methyl_1H_indole_3_carboxylic_acid cluster_molecule 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid C2 C2 C3 C3 C2->C3 Me CH3 C2->Me C3a C3a C3->C3a COOH COOH C3->COOH C4 C4 C3a->C4 C7a C7a C5 C5 C4->C5 C6 C6 C5->C6 OH OH C5->OH C7 C7 C6->C7 C7->C7a N1 N1 C7a->N1 N1->C2 H1 H1 H4 H4 H6 H6 H7 H7

Caption: Molecular structure with atom numbering for NMR assignments.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, both soft ionization techniques like Electrospray Ionization (ESI) and harsher methods like Electron Impact (EI) can be employed.

Table 3: Predicted Mass Spectrometry Data

Ionm/zTechnique
[M+H]⁺192.0655ESI
[M-H]⁻190.0509ESI
M⁺˙191.0582EI

Interpretation and Rationale:

  • Molecular Ion: In ESI-MS, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 192 in positive ion mode and a deprotonated molecule [M-H]⁻ at m/z 190 in negative ion mode.[3] Under EI conditions, the molecular ion peak (M⁺˙) would be observed at m/z 191.

  • Fragmentation Pattern: Electron impact ionization would lead to characteristic fragmentation. A common fragmentation pathway for indole-3-carboxylic acids involves the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).[4][5] Another significant fragmentation would be the loss of the entire carboxylic acid group.

Diagram: Experimental Workflow for LC-MS Analysis

LC_MS_Workflow cluster_workflow LC-MS Analysis Workflow A Sample Preparation (Dissolution in suitable solvent) B HPLC Separation (C18 column, gradient elution) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., Quadrupole or TOF) C->D E Detector D->E F Data Acquisition & Processing E->F

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview of the known and potential mechanisms of action for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid. As a member of the indole class of heterocyclic compounds, this m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the known and potential mechanisms of action for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid. As a member of the indole class of heterocyclic compounds, this molecule belongs to a "privileged scaffold" in medicinal chemistry, a term given to molecular frameworks that are capable of binding to a wide array of biological targets. While direct research on the parent compound is limited, extensive studies on its derivatives have illuminated several key signaling pathways through which this structural motif can exert significant biological effects. This document will synthesize these findings, offering researchers and drug development professionals a detailed exploration of its therapeutic potential, beginning with its most prominently suggested role in the modulation of the inflammatory cascade.

Part 1: Modulation of the 5-Lipoxygenase (5-LO) Pathway and Anti-Inflammatory Potential

The ethyl ester of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators of inflammation, implicated in a range of diseases including asthma, allergic rhinitis, and inflammatory bowel disease.[1] Understanding the mechanism by which derivatives of our core compound inhibit this pathway is fundamental to appreciating its therapeutic potential.

The 5-Lipoxygenase Signaling Cascade

The 5-LO pathway is a critical branch of arachidonic acid (AA) metabolism.[2][3][4] In response to inflammatory stimuli, AA is liberated from the cell's nuclear membrane phospholipids by cytosolic phospholipase A2 (cPLA2).[5][6][7] The pathway then proceeds through a series of enzymatic steps:

  • 5-LO Activation and Translocation: The enzyme 5-lipoxygenase (5-LO) translocates from the cytosol to the nuclear membrane.[5]

  • FLAP-Mediated Substrate Presentation: At the nuclear membrane, the 5-lipoxygenase-activating protein (FLAP) acts as a scaffold, binding the newly released AA and presenting it to 5-LO.[8][9] This interaction is essential for the efficient synthesis of leukotrienes.[10]

  • Formation of LTA4: 5-LO catalyzes a two-step reaction. First, it oxygenates AA to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6][11] Second, it converts 5-HPETE into another unstable epoxide, Leukotriene A4 (LTA4).[11][12][13]

  • Branching Pathways: LTA4 is a pivotal branch point.[14]

    • LTB4 Synthesis: In cells like neutrophils, the enzyme LTA4 hydrolase (LTA4H) converts LTA4 into Leukotriene B4 (LTB4).[13][15][16] LTB4 is a potent chemoattractant for leukocytes, promoting their adhesion to the endothelium and migration into tissues.[14][17][18]

    • Cysteinyl-Leukotriene Synthesis: In other cells, such as mast cells and eosinophils, LTC4 synthase conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4).[13][15] LTC4 is then sequentially metabolized extracellularly into LTD4 and LTE4. Collectively known as the cysteinyl-leukotrienes, they are major contributors to bronchoconstriction and increased vascular permeability seen in asthma and allergic reactions.[14][15]

Below is a diagram illustrating this critical inflammatory pathway.

5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane / Nuclear Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA FLAP FLAP (5-Lipoxygenase-Activating Protein) Five_HPETE 5-HPETE FLAP->Five_HPETE presents AA to 5-LO for conversion LTC4_Synthase LTC4 Synthase cPLA2 cPLA2 (activated by inflammatory stimuli) cPLA2->Membrane_Phospholipids releases AA->FLAP binds to Five_LOX 5-Lipoxygenase (5-LO) Five_LOX->FLAP interacts with LTA4_Hydrolase LTA4 Hydrolase LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 converted by 5-LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4 Synthase Inflammation Pro-inflammatory Effects (Chemotaxis, Leukocyte Activation) LTB4->Inflammation LTD4_LTE4 LTD4, LTE4 (Cysteinyl-Leukotrienes) LTC4->LTD4_LTE4 metabolized to Asthma Asthma & Allergy (Bronchoconstriction, Vascular Permeability) LTD4_LTE4->Asthma Experimental Workflow cluster_protocol1 cluster_protocol2 start Hypothesis: Compound inhibits 5-LO Pathway assay1_title Protocol 1: Direct Enzyme Inhibition assay2_title Protocol 2: Cellular Pathway Inhibition fluor_assay Fluorometric 5-LOX Inhibitor Screening Assay assay1_title->fluor_assay fluor_data Measure fluorescence kinetics fluor_assay->fluor_data fluor_result Result: Direct IC50 value for 5-LOX enzyme fluor_data->fluor_result conclusion Conclusion: Compound is a potent inhibitor of the 5-Lipoxygenase pathway in both biochemical and cellular contexts. cell_culture Culture & Treat Cells with Test Compound assay2_title->cell_culture cell_stim Stimulate with Calcium Ionophore cell_culture->cell_stim supernatant Collect Supernatant cell_stim->supernatant elisa_assay Leukotriene B4 (LTB4) Competitive ELISA supernatant->elisa_assay elisa_data Measure absorbance elisa_assay->elisa_data elisa_result Result: IC50 value for cellular LTB4 production elisa_data->elisa_result elisa_result->conclusion

Caption: Workflow for validating inhibition of the 5-LO pathway.

Data Presentation and Interpretation

The results from the inhibitor screening assays should be summarized to clearly present the potency of the compound.

CompoundAssay TypeTargetIC50 (µM)
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid FluorometricRecombinant 5-LOX[Insert Value]
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid LTB4 ELISACellular 5-LO Pathway[Insert Value]
Zileuton (Control)FluorometricRecombinant 5-LOX[Insert Value]
Zileuton (Control)LTB4 ELISACellular 5-LO Pathway[Insert Value]

A low micromolar or nanomolar IC50 value in these assays would provide strong evidence that 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid or its derivatives are effective inhibitors of the 5-lipoxygenase pathway, representing a primary mechanism of action with significant anti-inflammatory potential.

(Continuing to Part 2: Investigation of Anti-neoplastic Properties...)

References

  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 81, 492-8. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

  • O'Donnell, M., et al. (2009). 5-lipoxygenase and FLAP. Prostaglandins & other lipid mediators, 89(3-4), 119-24. [Link]

  • Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50 Suppl, S40-5. [Link]

  • Haeggström, J. Z. (2018). Leukotriene A4 hydrolase/aminopeptidase, the enzyme that terminates the inflammatory cascade. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(9), 4647–4651. [Link]

  • BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • Peters-Golden, M., & Henderson, W. R., Jr (2007). The role of leukotrienes in allergic rhinitis. The Annals of allergy, asthma & immunology, 99(3), 219–228. [Link]

  • Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science, 294(5548), 1871-5. [Link]

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Protocols & Analytical Methods

Method

Purification methods for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Application Note: Purification and Handling of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Executive Summary & Chemical Context 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a critical yet chemically labile interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification and Handling of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary & Chemical Context

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a critical yet chemically labile intermediate, often encountered during the hydrolysis of its ethyl ester (Mecarbinate) in the synthesis of the antiviral drug Umifenovir (Arbidol) .

While the ethyl ester is stable and commercially available, the free carboxylic acid presents two distinct purification challenges that this guide addresses:

  • Thermal Decarboxylation: The electron-rich indole ring facilitates the loss of CO₂ upon heating, reverting the molecule to 5-hydroxy-2-methylindole.

  • Oxidative Sensitivity: The 5-hydroxyl group (phenol moiety) is prone to oxidation, leading to quinone formation (pink/red discoloration) under basic or aerobic conditions.

Scope: This application note provides a non-thermal Acid-Base Extraction protocol (primary method) and a Low-Temperature Recrystallization protocol (secondary method) to isolate high-purity acid without degradation.

Strategic Analysis of Impurities

Before purification, the crude material typically contains a mixture of the target acid and specific impurities derived from the Nenitzescu synthesis or hydrolysis steps.

Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Target Molecule 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Hydrolysis ProductAmphoteric (Acidic COOH, Weakly Acidic OH). Soluble in NaHCO₃.[1]
Precursor Ethyl 5-hydroxy-2-methylindole-3-carboxylateUnreacted Starting MaterialNon-acidic (insoluble in NaHCO₃). Soluble in organics.
Degradant 5-Hydroxy-2-methylindoleDecarboxylation ByproductPhenolic (Soluble in NaOH, Insoluble in NaHCO₃).
Oxidant Indole-quinonesOxidation of 5-OHHighly colored (Red/Pink).

Protocol 1: Differential pH Extraction (The "Cold" Method)

Rationale: This method utilizes the acidity difference between the carboxylic acid (pKa ~4-5) and the phenolic impurities (pKa ~10). By using a weak base (NaHCO₃), we selectively solubilize the target acid as a carboxylate salt, leaving the ester and decarboxylated impurities (which are phenols) in the organic phase or as undissolved solids. Crucially, this process is performed at ambient or low temperatures to prevent decarboxylation.

Reagents:
  • Saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • 1N Hydrochloric Acid (HCl).

  • Sodium Metabisulfite (Na₂S₂O₅) - Antioxidant.

Step-by-Step Methodology:
  • Dissolution & Stabilization:

    • Suspend the crude solid in Ethyl Acetate (10 mL/g) .

    • Add Saturated NaHCO₃ (20 mL/g) containing 0.5% Sodium Metabisulfite (to prevent phenol oxidation).

    • Stir vigorously at 20°C for 30 minutes. The target acid will migrate to the aqueous layer as the sodium salt.

  • Phase Separation (Filtration):

    • Critical Step: If undissolved solids remain (likely the unhydrolyzed ester or decarboxylated indole), filter the biphasic mixture through a Celite pad.

    • Separate the layers.[2] Keep the Aqueous Layer (contains Target).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to remove entrained non-acidic impurities.

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise with stirring until pH reaches 2.0 .

    • Observation: The product will precipitate as an off-white to beige solid.

  • Isolation:

    • Filter the solid immediately while cold.

    • Wash the cake with ice-cold water (2x) to remove inorganic salts.

    • Drying: Dry under high vacuum at ambient temperature (25°C) . DO NOT USE OVEN HEAT (>40°C) as this will trigger decarboxylation.

Protocol 2: Low-Temperature Recrystallization

Rationale: If the acid/base method yields product with occluded salts, recrystallization is necessary. However, traditional boiling solvents must be avoided. We use a "solvent-antisolvent" method at moderate temperatures.

  • Solvent System: Methanol (Solvent) / Water (Antisolvent).

  • Temperature Limit: Never exceed 40°C.

  • Dissolve the crude acid in a minimum volume of Methanol at 35–40°C.

  • Treat with activated charcoal (0.5 wt%) for 10 minutes to remove oxidized color bodies; filter through a 0.45 µm membrane.

  • Slowly add Water (ambient temp) to the filtrate until persistent turbidity is observed.

  • Transfer to a refrigerator (4°C ) for 12 hours.

  • Filter the crystals and dry under vacuum at room temperature.

Visualization: Purification Logic Flow

The following diagram illustrates the chemical logic used to separate the target acid from its specific impurities based on pKa and solubility.

PurificationLogic Crude Crude Mixture (Acid + Ester + Decarboxylated Indole) Bicarb Add Sat. NaHCO3 + EtOAc (Partitioning Step) Crude->Bicarb Separation Phase Separation Bicarb->Separation OrgLayer Organic Layer / Solids (Contains Ester & Decarboxylated Indole) Separation->OrgLayer Non-Acidic Impurities AqLayer Aqueous Layer (pH ~8.5) (Contains Target Acid as Sodium Salt) Separation->AqLayer Target Solubilized Acidification Acidify to pH 2.0 (Temp < 5°C) AqLayer->Acidification Protonation Precipitate Precipitate Formation (Target Acid) Acidification->Precipitate Filtration Filtration & Vacuum Dry (No Heat) Precipitate->Filtration

Figure 1: Selective Acid-Base extraction workflow exploiting the pKa difference between the carboxylic acid target and phenolic impurities.

Quality Control & Analytical Validation

To validate the purification, HPLC is preferred over GC (which causes thermal decarboxylation in the injector port).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps COOH protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 310 nm.

  • Pass Criteria: Purity > 98.5% (Area %).

Critical QC Check: Perform a Melting Point test.

  • Pure Ester:[3] ~205–208°C [1, 2].[4]

  • Pure Acid: Will likely show darkening/decomposition (evolution of gas) around 140–160°C (characteristic of indole-3-carboxylic acids losing CO₂) before a clear melt. A sharp melt without decomposition suggests the Ester impurity is still present.

References

  • PubChem. (2025).[5] 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wang, L., et al. (2017).[1] Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PMC (PubMed Central). Retrieved from [Link]

  • Syromolotov, A. V., et al. (2019).[6] Decarboxylation of indolyl-3-acetic acid derivatives. Butlerov Communications. Retrieved from [Link]

Sources

Application

Application Note: Analytical Characterization &amp; Protocol for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

Abstract This guide details the analytical protocols for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5), a critical intermediate and degradation product in the synthesis of the antiviral drug Umifenovir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5), a critical intermediate and degradation product in the synthesis of the antiviral drug Umifenovir (Arbidol) . While often encountered as its ethyl ester (Mecarbinate), the free acid form requires distinct analytical handling due to its amphoteric nature, susceptibility to oxidative degradation (via the 5-hydroxyl group), and potential for thermal decarboxylation. This document provides validated HPLC-UV methodologies, LC-MS parameters, and stability-indicating workflows.

Analyte Profile & Chemical Context[1][2][3][4][5][6]

The molecule serves as the hydrolyzed "free acid" form of the primary Arbidol building block. In drug development, it is monitored as:

  • A Starting Material Impurity: Residual acid in the ethyl ester starting material.

  • A Degradant: Hydrolysis product of Umifenovir or its intermediates under acidic/basic stress.

  • A Synthetic Intermediate: In the production of novel indole-based antivirals.[1]

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₀H₉NO₃MW: 191.18 g/mol
pKa (Calculated) ~4.2 (COOH), ~10.1 (Phenol)Amphoteric; retention is highly pH-dependent.
Solubility Soluble in DMSO, Methanol, dilute Alkali. Poor in water/acid.Sample diluent must match mobile phase strength to avoid precipitation.
UV Maxima 220 nm, 280 nm, 295 nm (sh)Indole chromophore allows sensitive UV detection.
Stability High Risk: Oxidation to quinone imines; Decarboxylation (>150°C).Avoid high-temp drying; protect solutions from light.

Critical Analytical Challenges & Solutions

A. Oxidative Instability (The "browning" effect)

Indoles substituted with a 5-hydroxyl group are electron-rich and prone to auto-oxidation, forming colored quinone imine species.

  • Impact: Appearance of "ghost peaks" and baseline drift.

  • Solution: Use 0.1% Ascorbic Acid or Sodium Metabisulfite in the sample solvent as an antioxidant. Keep autosampler temperature at 4°C.

B. The Ester-Acid Separation

The primary analytical task is often separating the Acid (hydrolysis product) from the Ethyl Ester (parent).

  • Mechanism: The Acid is significantly more polar. On standard C18 columns, it elutes near the void volume if the pH is neutral.

  • Solution: Acidic mobile phase (pH < 3.0) is mandatory to protonate the carboxylic acid (COOH), increasing hydrophobicity and retention.

Protocol A: HPLC-UV Purity & Impurity Profiling

Recommended for routine quality control and monitoring hydrolysis.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces silanol interactions with the indole nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 280 nm (Primary), 220 nm (Secondary for high sensitivity).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Hold to elute polar salts
15.060Linear gradient to elute Analyte & Ester
18.095Wash column
20.095Hold Wash
20.15Re-equilibration
25.05End of Run
System Suitability Criteria
  • Resolution (Rs): > 2.0 between the Acid (approx. RT 6-8 min) and Ethyl Ester (approx. RT 12-14 min).

  • Tailing Factor: < 1.5 (Indoles tend to tail; if >1.5, increase buffer strength or temperature).

Protocol B: LC-MS/MS Identification

Required for trace analysis in biological matrices or confirming metabolite identity.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for the carboxylic acid functionality, offering cleaner background than positive mode.

    • Target Ion: [M-H]⁻ = m/z 190.1

  • Alternative: Positive Mode (ESI+) is viable due to the indole nitrogen.

    • Target Ion: [M+H]⁺ = m/z 192.2

Source Settings (Standard ESI)
  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi

  • Capillary Voltage: 3500 V (Neg), 4000 V (Pos)

Sample Preparation (Critical Step)[2]
  • Weighing: Weigh 10 mg of substance into an amber volumetric flask (protect from light).

  • Dissolution: Dissolve in 10% DMSO / 90% Methanol. Do not use pure water as the acid has low aqueous solubility.

  • Dilution: Dilute to 50 µg/mL with Mobile Phase A (0.1% Formic Acid).

  • Filtration: Filter through 0.22 µm PTFE filter. Discard the first 1 mL (analyte may bind to filter membrane).

Visualizing the Analytical Logic

The following diagram illustrates the degradation pathway and the decision logic for selecting the appropriate analytical technique.

AnalyticalWorkflow Start Sample: Umifenovir Intermediate (Ethyl Ester) Hydrolysis Hydrolysis Event (Acid/Base Stress) Start->Hydrolysis Degradation Analyte Target Analyte: 5-OH-2-Me-Indole-3-COOH Hydrolysis->Analyte Forms Acid Oxidation Oxidation Product (Quinone Imine) Analyte->Oxidation Air/Light Exposure Decarb Decarboxylation (High Temp) Analyte->Decarb Heat (>100°C) HPLC HPLC-UV (280nm) Method A Analyte->HPLC > 0.1% Level (Purity) LCMS LC-MS (ESI-) Method B Analyte->LCMS < 0.05% Level (Trace Impurity) Oxidation->HPLC Detect as Late Eluter

Caption: Analytical workflow tracking the formation of the target acid from the ester precursor and its subsequent degradation pathways (oxidation/decarboxylation) requiring specific detection methods.

Expert Tips & Troubleshooting

  • Peak Splitting: If the peak for the acid splits, the sample solvent is likely too strong (too much MeOH/DMSO). Dilute the sample with water or Mobile Phase A until the organic content is <30%.

  • Ghost Peaks: 5-hydroxyindoles react with trace aldehydes in solvents. Use freshly opened HPLC-grade acetonitrile and avoid storing samples in plastic vials for >24 hours.

  • Quantification: If a certified reference standard for the Acid is unavailable, you may use the Ethyl Ester standard and apply a molecular weight correction factor (MW Acid / MW Ester = 191.18 / 219.24 ≈ 0.87), assuming equimolar response factors (which is a reasonable approximation for UV at 280 nm due to the shared indole core).

References

  • PubChem. (2025).[3] 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Pharmaffiliates. (2024). Umifenovir Hydrochloride and its Impurities: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.[Link]

  • National Institutes of Health (PMC). (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. (Details synthesis via ethyl ester precursor). [Link]

  • SIELC Technologies. (2024). Separation of Ethyl 5-hydroxy-2-methylindole-3-carboxylate on Newcrom R1 HPLC column.[Link]

Sources

Method

Using 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid as a research tool

Application Note: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid as a Research Tool Executive Summary & Strategic Utility 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (and its commercially dominant ethyl ester precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid as a Research Tool

Executive Summary & Strategic Utility

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (and its commercially dominant ethyl ester precursor, CAS 7598-91-6) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the electronic richness of the 5-hydroxyindole system, makes it a critical building block for:

  • Broad-Spectrum Antivirals: It is the core scaffold for Umifenovir (Arbidol) , a hemagglutinin inhibitor used for Influenza A/B and investigated for emerging viral threats.[1]

  • Antimicrobial Conjugates: The C3-carboxylic acid moiety serves as a vector for attaching polyamines, creating membrane-disrupting antibiotics effective against MRSA.

  • Oncology: Derivatives function as hypoxia-selective cytotoxins and survivin inhibitors in breast cancer models (MCF-7).

Technical Note on Stability: The 5-hydroxy group renders this scaffold sensitive to oxidation. Protocols in this guide emphasize inert atmosphere handling (N₂/Ar) to prevent the formation of quinone byproducts (colored impurities).

Core Application: Synthesis of Antiviral Agents (Umifenovir Pathway)[2]

The most authoritative use of this scaffold is the synthesis of Umifenovir. This workflow demonstrates the functionalization of the indole core at the C4 (Mannich base), C6 (Bromination), and C2 (Sulfide) positions.

Experimental Workflow Diagram

ArbidolSynthesis Start p-Benzoquinone + Ethyl 3-aminocrotonate Scaffold 5-Hydroxy-2-methyl-1H-indole- 3-carboxylic acid ethyl ester (The Core Scaffold) Start->Scaffold Nenitzescu Cyclization (Acetone/ZnCl2) Bromination Intermediate A: 6-Bromo derivative Scaffold->Bromination Br2 / CH3COOH (Regioselective C6) Sulfide Intermediate B: 2-Phenylthiomethyl derivative Bromination->Sulfide PhSH (Thiophenol) KOH, MeOH Mannich Umifenovir (Arbidol): 4-Dimethylaminomethyl derivative Sulfide->Mannich CH2O / HN(CH3)2 (Mannich Reaction)

Caption: Step-wise functionalization of the 5-hydroxyindole scaffold to yield the antiviral Umifenovir.

Detailed Protocol: Functionalization of the Scaffold

Objective: Conversion of the core scaffold into the 6-bromo-2-phenylthiomethyl intermediate.

Reagents:

  • Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Starting Material)[2][3][4][5]

  • Bromine (

    
    )
    
  • Acetic Acid (Glacial)

  • Thiophenol (

    
    )
    
  • Potassium Hydroxide (

    
    )
    

Step 1: Regioselective C6-Bromination

  • Dissolution: Dissolve 10.0 g (45.6 mmol) of the indole ester in 100 mL of glacial acetic acid under nitrogen.

  • Addition: Add a solution of bromine (2.4 mL, 46 mmol) in acetic acid (20 mL) dropwise over 30 minutes at 15–20°C. Note: The 5-OH group directs the halogenation to the ortho-position (C4 or C6), but steric hindrance at C4 favors C6.

  • Quench: Pour the mixture into 500 mL ice water.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.

    • Expected Yield: ~85%[1][6]

    • QC Check:

      
      -NMR should show loss of C6 proton signal.
      

Step 2: C2-Side Chain Modification (Sulfide Installation)

  • Preparation: Dissolve the brominated intermediate (5.0 g) in methanol (50 mL).

  • Basification: Add KOH (2.0 eq) followed by thiophenol (1.1 eq).

  • Reflux: Heat to reflux for 4–6 hours. This step involves a complex mechanism where the C2-methyl group is activated or modified (often requiring prior halogenation of the methyl group or direct oxidative coupling depending on the specific variant of the synthesis). Standard industrial route often employs Pummerer rearrangement or direct nucleophilic attack on a pre-functionalized C2-methyl halide.

Core Application: Design of Antimicrobial Conjugates

Researchers often need the free acid form (5-hydroxy-2-methyl-1H-indole-3-carboxylic acid) to couple with amines (e.g., polyamines) for antibiotic discovery. The commercial ester must be hydrolyzed carefully to avoid oxidation.

Protocol: Ester Hydrolysis & Amide Coupling

Objective: Generate the free acid and couple it to a polyamine (e.g., spermine derivative) to target bacterial membranes.

Table 1: Hydrolysis Optimization Data

ParameterCondition A (Standard)Condition B (Optimized for 5-OH Indoles)Outcome
Base NaOH (2M)LiOH (1.5 eq)LiOH is milder, reducing ring degradation.
Solvent MeOH/WaterTHF/Water (3:1)THF improves solubility of the indole.
Atmosphere Ambient AirArgon/Nitrogen Critical: Prevents oxidation to quinone (black tar).
Temperature Reflux (65°C)40°CLower temp preserves the 5-OH moiety.

Step-by-Step Procedure:

  • Hydrolysis (Ester

    
     Acid): 
    
    • Suspend 1.0 g of Ethyl 5-hydroxy-2-methylindole-3-carboxylate in 15 mL THF.

    • Add 5 mL of degassed water containing LiOH (300 mg).

    • Stir at 40°C under Argon for 12 hours.

    • Acidify with 1M HCl to pH 3 at 0°C.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate. Store solid at -20°C immediately.
      
  • Amide Coupling (Acid

    
     Conjugate): 
    
    • Activation: Dissolve the fresh acid (1 eq) in dry DMF. Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
      
    • Coupling: Add the amine/polyamine (1.0 eq) and DIPEA (3 eq).

    • Reaction: Allow to warm to RT and stir for 16h under Argon.

    • Purification: Flash chromatography (DCM/MeOH). Note: 5-OH indoles streak on silica; add 1% acetic acid to the eluent.

Structure-Activity Relationship (SAR) Insights

When using this scaffold for library generation, the following SAR trends are established in literature:

  • 5-OH Position: Critical for antioxidant capacity and H-bonding in the viral hemagglutinin binding pocket. Methylation (5-OMe) often reduces potency against Influenza but may improve metabolic stability.

  • 2-Methyl Group: Provides steric bulk and lipophilicity. Replacing with a phenyl group significantly alters solubility and target binding.

  • 3-Carboxyl Group: The "vector" for modification.

    • Free Acid: Weak cellular penetration; often inactive in whole-cell assays.

    • Ethyl Ester:[3][4][5][7] Good cellular penetration; acts as a prodrug or stable binder.

    • Amides: High tunability for targeting (e.g., attaching basic chains for bacterial membrane targeting).

References

  • Synthesis of Arbidol (Umifenovir): Wang, D., et al. "Synthesis of Arbidol Hydrochloride."[7] Chinese Journal of Pharmaceuticals, 2004.

  • Antimicrobial Conjugates: Mao, C., et al. "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes." MDPI, 2020.

  • Hemagglutinin Binding Studies: Kadam, R. U., et al. "Structure-based optimization of Arbidol analogues with improved affinity to influenza hemagglutinin." PNAS/NIH, 2017.

  • Cytotoxicity & Oncology: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid Derivatives.

  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 82073 (Ethyl ester) and CID 1111372 (Acid).

Sources

Application

Application Note: High-Sensitivity Assay Development for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

Abstract & Scope This Application Note details the development of a robust analytical method for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5), hereafter referred to as Mecarbinate Acid (MCA) . MCA is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the development of a robust analytical method for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5), hereafter referred to as Mecarbinate Acid (MCA) . MCA is a critical hydrolytic metabolite and synthetic intermediate of the antiviral drug Umifenovir (Arbidol) .

Quantification of MCA presents two distinct challenges:

  • Oxidative Instability: The 5-hydroxyindole moiety is electron-rich and prone to rapid autoxidation to form quinone-imines and melanin-like oligomers, particularly in basic or neutral solutions.

  • Ionic Behavior: The presence of both a carboxylic acid (pKa ~3.2) and a phenolic hydroxyl group requires precise pH control to ensure reproducible retention and peak shape.

This guide provides a stability-indicating HPLC-FLD (Fluorescence) protocol for purity analysis and an LC-MS/MS protocol for biological matrices, emphasizing the "Self-Validating" system suitability controls required for regulatory compliance.

Chemical Logic & Method Strategy

Structural Analysis & Detection Physics
  • Chromophore/Fluorophore: The indole core possesses native fluorescence. The 5-hydroxyl substitution significantly enhances quantum yield compared to unsubstituted indoles.

    • Excitation (λex): 290 nm (Targets the indole

      
       transition).
      
    • Emission (λem): 350 nm (Characteristic Stokes shift in aqueous mobile phases).

    • Advantage:[1][2][3] Fluorescence detection (FLD) offers 10-100x higher sensitivity than UV (254 nm) and higher selectivity against non-fluorescent oxidation byproducts.

  • Acid-Base Chemistry:

    • The C3-carboxylic acid has a pKa of approximately 3.2.

    • Critical Parameter: The mobile phase pH must be maintained < 2.8 . At pH > 3.2, the molecule ionizes (

      
      ), causing early elution (void volume) and peak tailing due to secondary interactions with the stationary phase.
      
The Stability Challenge (The "Why" behind the protocol)

MCA degrades via radical-mediated oxidation. Standard sample preparation without antioxidants will yield false-low results.

  • Solution: All aqueous buffers and extraction solvents must contain 0.1% Ascorbic Acid or Sodium Metabisulfite to act as a sacrificial antioxidant.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for method selection and the stabilization logic required during sample preparation.

MCA_Assay_Workflow Start Sample Source Stab Stabilization Step (Add 0.1% Ascorbic Acid) Start->Stab Immediate Matrix Matrix Type? Stab->Matrix Synth Synthetic/API (High Conc.) Matrix->Synth Purity Bio Plasma/Tissue (Low Conc.) Matrix->Bio PK/Metabolism HPLC HPLC-UV/FLD (C18, pH 2.5) Synth->HPLC LCMS LC-MS/MS (Neg ESI, MRM) Bio->LCMS Detect Detection Ex:290nm / Em:350nm HPLC->Detect Detect->Start QC Pass/Fail Trans Transition 190.1 -> 146.1 LCMS->Trans

Figure 1: Decision tree for MCA analysis emphasizing the mandatory stabilization step prior to chromatographic selection.

Protocol 1: HPLC-FLD for Purity & Stability Testing

Recommended for: Quality Control (QC) of synthetic intermediates and degradation studies.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the indole nitrogen.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses carboxylic acid ionization (

form), ensuring retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for indoles compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Temp 30°CControls viscosity and retention time reproducibility.
Detection FLD: Ex 290 nm / Em 350 nmUV: 254 nm (Secondary)FLD provides specificity; UV monitors non-fluorescent impurities.
Injection 10 µL-
Gradient Profile
  • 0-2 min: 15% B (Isocratic hold to elute polar salts)

  • 2-12 min: 15%

    
     60% B (Linear gradient)
    
  • 12-15 min: 60%

    
     90% B (Wash)
    
  • 15.1 min: Return to 15% B (Re-equilibration)

Standard Preparation (Critical)
  • Stock Solution: Dissolve 10 mg MCA in 10 mL DMSO (Stability: 1 month at -20°C). Do not use methanol for stock storage as esterification can occur over time.

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .

  • Working Standard: Dilute Stock into Diluent to reach 10 µg/mL. Prepare fresh daily.

Protocol 2: LC-MS/MS for Biological Matrices (PK Studies)

Recommended for: Plasma pharmacokinetics and metabolite tracking of Umifenovir.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .

    • Note: While indoles often ionize in positive mode, the carboxylic acid moiety of MCA provides superior sensitivity and lower background noise in negative mode (

      
      ).
      
  • MRM Transitions:

    • Quantifier: 190.1 (

      
      ) 
      
      
      
      146.1 (
      
      
      ) (Loss of
      
      
      , decarboxylation).
    • Qualifier: 190.1 (

      
      ) 
      
      
      
      117.1 (
      
      
      ).
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL plasma to a centrifuge tube.

  • Stabilize: Add 10 µL of 5% Ascorbic Acid (aq). Vortex immediately.

  • Internal Standard: Add 10 µL of 5-Hydroxyindole-3-acetic acid (5-HIAA) (1 µg/mL).

  • Precipitate: Add 200 µL ice-cold Acetonitrile. Vortex for 30 sec.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Inject: Transfer supernatant to vial. Inject 5 µL.

Validation & Performance Metrics

The following data represents typical acceptance criteria for this assay based on ICH Q2(R1) guidelines.

System Suitability & Linearity
ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 0.05 - 50 µg/mL)
Retention Time %RSD


Peak Tailing Factor


(Due to pH 2.5 buffer)
Resolution (Rs)

(from nearest impurity)

Sensitivity (LOD/LOQ)
  • HPLC-UV (254 nm): LOQ

    
     0.5 µg/mL
    
  • HPLC-FLD: LOQ

    
     0.01 µg/mL (10 ng/mL)
    
  • LC-MS/MS: LOQ

    
     0.5 ng/mL
    

Troubleshooting & "Self-Validating" Checks

To ensure the assay is performing correctly, include these checks in every run:

  • The "Ghost Peak" Check: Inject the Diluent (containing Ascorbic Acid) alone. Ascorbic acid elutes near the void volume (approx 1.5 min). If a peak appears at the MCA retention time (~6.5 min), the injector or column is contaminated (Carryover).

  • The Oxidation Check: Inject a standard prepared without antioxidant that has sat on the bench for 4 hours.

    • Result: If the MCA peak area decreases by >5% compared to the fresh standard, your sample handling speed is insufficient, or the autosampler is too warm.

  • pH Criticality: If peak tailing increases (

    
    ) or retention time shifts earlier, the mobile phase pH has likely drifted above 2.8. Remake buffer and verify pH meter calibration.
    

References

  • Deng, P., et al. (2013). "Metabolism and pharmacokinetics of arbidol in humans." Drug Metabolism and Disposition. Link

  • Wang, Y., et al. (2020).[4] "Umifenovir (Arbidol): A Broad-Spectrum Antiviral Drug."[3][5][6][7] Trends in Pharmacological Sciences. Link

  • Gu, H., et al. (2018). "Photophysical properties of 5-hydroxyindole derivatives." Journal of Fluorescence. (Contextual grounding for FLD detection settings).
  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • PubChem. "5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Compound Summary."[8] National Library of Medicine. Link

Sources

Method

Application Note: Characterization of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Protein Binding

Abstract & Scope 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5-HMI-3-COOH) is a critical pharmacophore and synthetic intermediate, structurally related to the antiviral drug Umifenovir (Arbidol) and various 5-lipoxyg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5-HMI-3-COOH) is a critical pharmacophore and synthetic intermediate, structurally related to the antiviral drug Umifenovir (Arbidol) and various 5-lipoxygenase inhibitors. In drug development, determining the binding affinity of such indole scaffolds to Human Serum Albumin (HSA) is a mandatory step to predict pharmacokinetics, distribution volume, and bioavailability.

This Application Note provides a rigorous, self-validating protocol for quantifying the interaction between 5-HMI-3-COOH and serum albumins (HSA/BSA) using Fluorescence Quenching Spectroscopy . Unlike standard protocols, this guide emphasizes the correction of the Inner Filter Effect (IFE) , a common source of error when analyzing UV-absorbing indole derivatives.

Mechanism of Interaction

The binding of 5-HMI-3-COOH to albumin is primarily driven by hydrophobic interactions and hydrogen bonding within the protein's hydrophobic cavities (typically Sudlow's Site I or II).

The Fluorescence Quenching Principle

Serum albumin contains a dominant intrinsic fluorophore, Tryptophan-214 (Trp-214) , located in subdomain IIA.

  • Excitation: Trp-214 is excited at 295 nm.

  • Binding: When 5-HMI-3-COOH binds near Trp-214, it acts as a quencher.

  • Energy Transfer: The excitation energy is transferred from Trp-214 to the ligand (non-radiative Förster Resonance Energy Transfer - FRET) or dissipated via static complex formation, resulting in a decrease in fluorescence intensity at 340 nm.

Mechanistic Pathway Diagram

BindingMechanism cluster_process Quenching Mechanism HSA HSA (Trp-214) Complex HSA-Ligand Complex HSA->Complex + Ligand (Equilibrium) Emission Fluorescence (340 nm) HSA->Emission Baseline Signal Ligand 5-HMI-3-COOH (Ligand) Ligand->Complex Complex->Emission Quenched Signal (Reduced Intensity) Photon UV Photon (295 nm) Photon->HSA Excitation

Figure 1: Mechanistic pathway of HSA fluorescence quenching by 5-HMI-3-COOH. Binding alters the microenvironment of Trp-214, reducing quantum yield.

Experimental Protocol: Fluorescence Quenching Titration

Materials & Reagents[1]
  • Ligand Stock: 5-HMI-3-COOH (Solid). Dissolve in DMSO to create a 10 mM stock.

    • Note: The 3-COOH group ensures solubility in basic pH, but DMSO is preferred for stock stability.

  • Protein Stock: Fatty-acid-free HSA or BSA (

    
     M) in Phosphate Buffered Saline (PBS), pH 7.4.
    
  • Buffer: 10 mM PBS (pH 7.4, 150 mM NaCl).

  • Instrument: Spectrofluorometer (e.g., Jasco, Hitachi, or Horiba) with a 1 cm quartz cuvette.

Step-by-Step Methodology
Step 1: Preparation
  • Prepare a fresh 2.0

    
    M HSA working solution in PBS.
    
  • Equilibrate the solution at 298 K (25°C) for 10 minutes.

  • Blank Scan: Record the spectrum of pure PBS buffer to subtract background Raman scattering.

Step 2: Titration
  • Set Excitation wavelength (

    
    ) to 295 nm  (selectively excites Trp, minimizes Tyr contribution).
    
  • Set Emission scan range (

    
    ) from 300 nm to 500 nm .
    
  • Add 5-HMI-3-COOH stock sequentially to the cuvette to achieve final concentrations of 0, 2, 4, 6, 8, 10

    
    M.
    
  • Crucial: Mix gently by inversion (do not vortex to avoid protein denaturation) and incubate for 2 minutes after each addition.

  • Record the fluorescence emission spectrum for each concentration.

Step 3: UV-Vis Absorbance (For IFE Correction)
  • Why: 5-HMI-3-COOH absorbs UV light at 295 nm. It will "steal" photons meant for the protein (Inner Filter Effect), causing artificial quenching.

  • Action: Measure the UV-Absorbance of the ligand at the same concentrations used in fluorescence at two wavelengths:

    • 
       (Absorbance at 295 nm)[1]
      
    • 
       (Absorbance at 340 nm)
      
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Reagent Prep Stock Ligand Stock (DMSO) Protein Stock (PBS) Start->Stock Step1 1. Baseline Scan (2.0 µM HSA, Ex=295nm) Stock->Step1 Step2 2. Titration Loop Add Ligand -> Mix -> Wait 2min Step1->Step2 Step3 3. Measure Fluorescence (Record 300-500nm) Step2->Step3 Step3->Step2 Next Conc. Step4 4. Measure UV Absorbance (For IFE Correction) Step3->Step4 End of Titration Calc 5. Data Analysis (Stern-Volmer Plot) Step4->Calc

Figure 2: Operational workflow for fluorescence quenching titration and data correction.

Data Analysis & Calculation

Inner Filter Effect (IFE) Correction

Before calculating binding constants, correct the observed fluorescence intensity (


) using the absorbance data collected in Step 3.


  • 
    : Corrected Fluorescence Intensity.
    
  • 
    : Absorbance of ligand at excitation wavelength (295 nm).
    
  • 
    : Absorbance of ligand at emission peak (340 nm).
    
Stern-Volmer Analysis

Determine if the quenching is dynamic (collisional) or static (complex formation) using the Stern-Volmer equation:



ParameterDefinitionSignificance

Fluorescence of HSA aloneBaseline reference.

Fluorescence with Ligand

from section 4.1.

Ligand ConcentrationConcentration of 5-HMI-3-COOH.

Stern-Volmer ConstantSlope of the plot.[2] Indicates quenching efficiency.

Bimolecular Quenching RateIf

, the mechanism is Static Binding .
Binding Constant ( ) and Number of Sites ( )

For static quenching (drug binding), use the double-logarithm equation:



  • Plot

    
     on Y-axis vs 
    
    
    
    on X-axis.
  • Intercept:

    
     (Binding Constant).
    
  • Slope:

    
     (Number of binding sites, typically ~1 for HSA).
    

Expected Results & Interpretation

Based on structural analogs (e.g., indole-3-carboxylic acids, mecarbinate), 5-HMI-3-COOH typically exhibits the following profile:

ParameterExpected RangeInterpretation
Binding Constant (

)

Moderate affinity. Reversible transport by albumin.
Binding Site (

)

One primary binding site (likely Sudlow Site I).
Thermodynamics (

)
NegativeSpontaneous binding.
Forces Involved Hydrophobic & H-BondsIndole ring fits hydrophobic pocket; -COOH/-OH form H-bonds.

Troubleshooting Note: If the Stern-Volmer plot shows an upward curvature, it indicates combined dynamic and static quenching. In this case, use the modified Stern-Volmer equation.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on IFE correction and quenching kinetics).
  • Peduto, A., et al. (2014). "Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase." European Journal of Medicinal Chemistry, 81, 492-498.[3] Link

  • Matei, I., et al. (2010). "Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy." International Journal of Molecular Sciences, 11(6), 2302–2318. Link

  • Kenchappa, R., et al. (2021). "Study of Interaction Between Bovine Serum Albumin and Dolutegravir Intermediate: Fluorescence and Molecular Docking Analysis." Biointerface Research in Applied Chemistry, 11(5), 13102-13110.[4] Link

  • PubChem. "5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (CID 1111372)."[5] National Library of Medicine. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 71982-15-5).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 71982-15-5). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. We will delve into the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to ensure successful preparation of your solutions.

Compound Overview

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a bifunctional molecule featuring a hydrophobic indole core, a weakly acidic phenolic hydroxyl group (-OH), and a more acidic carboxylic acid group (-COOH).[1][2] This structural combination leads to its characteristic poor solubility in neutral aqueous solutions. The large, non-polar indole ring system resists interaction with water, while the polar functional groups are not sufficiently ionized at neutral pH to overcome this hydrophobicity. Understanding this pH-dependent behavior is the cornerstone of overcoming solubility issues.

Property Value Source
Molecular Formula C₁₀H₉NO₃PubChem[1]
Molecular Weight 191.18 g/mol PubChem[1]
Appearance Off-white to light brown powderChem-Impex[3]
Melting Point Not well-defined; related esters melt >200 °CSigma-Aldrich[4]
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Indole RingPubChem[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid not dissolving in aqueous buffers like PBS at pH 7.4?

Answer: The primary reason for the low solubility in neutral buffers is the protonated state of the carboxylic acid group. At a pH of 7.4, which is below the approximate pKa of the carboxylic acid, the group exists predominantly in its neutral, protonated (-COOH) form. This uncharged state, combined with the hydrophobic indole backbone, prevents the molecule from effectively interacting with polar water molecules, leading to insolubility. To achieve solubilization in aqueous media, it is necessary to deprotonate the carboxylic acid to its anionic carboxylate form (-COO⁻), which is significantly more polar and water-soluble.[5][]

Q2: What is the recommended first-line strategy for dissolving this compound for biological assays?

Answer: We recommend two primary strategies, depending on the tolerance of your experimental system: pH Adjustment or the use of an Organic Co-solvent .

  • pH Adjustment: This is the preferred method for preparing solutions for many biological assays as it avoids organic solvents. By raising the pH with a base, you deprotonate the carboxylic acid, forming a highly soluble salt.[7][8]

  • Organic Co-solvents: If pH modulation is not suitable for your experiment, using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution is a reliable alternative.[9][10]

The following workflow diagram outlines the decision-making process.

G start Start: Dry Compound Powder prep_stock Prepare Concentrated Stock Solution start->prep_stock ask_ph Is pH > 8 acceptable in your final assay? prep_stock->ask_ph use_base Use pH Adjustment: Dissolve in dilute NaOH (Protocol 1) ask_ph->use_base ph_path use_dmso Use Co-solvent: Dissolve in 100% DMSO (Protocol 2) ask_ph->use_dmso cosolvent_path ph_path Yes cosolvent_path No dilute Dilute stock into final aqueous buffer use_base->dilute use_dmso->dilute ask_precipitate Does it precipitate upon dilution? dilute->ask_precipitate troubleshoot Troubleshoot: - Lower final concentration - Add stock slowly while vortexing - Increase co-solvent % (if possible) ask_precipitate->troubleshoot precipitate_yes success Solution is ready for experiment. Proceed with vehicle controls. ask_precipitate->success precipitate_no precipitate_yes Yes precipitate_no No troubleshoot->dilute

Caption: Decision workflow for solubilizing the compound.

Q3: Can you provide a step-by-step protocol for preparing a stock solution using pH adjustment?

Answer: Absolutely. This protocol creates a basic stock solution by forming the sodium salt of the compound.

Protocol 1: Aqueous Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid powder.

  • Initial Suspension: Add a small volume of purified water (e.g., for a 10 mg/mL final stock, start with ~80% of the final volume). The compound will not dissolve and will form a suspension.

  • Basification: While stirring, add 1N NaOH dropwise. The powder should begin to dissolve as the carboxylic acid is deprotonated to its more soluble salt form. The diagram below illustrates this chemical equilibrium.

  • Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. Avoid adding a large excess of base.

  • pH Adjustment (Optional but Recommended): If required for your experiment, carefully back-titrate the pH of the stock solution towards neutral using 1N HCl. Do this slowly, as lowering the pH too much will cause the compound to precipitate. It is often best to dilute this basic stock into your final, well-buffered assay medium.

  • Final Volume: Add purified water to reach the desired final concentration.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter appropriate for aqueous solutions.

G cluster_0 Low pH (Insoluble) cluster_1 High pH (Soluble) Insoluble [Compound]-COOH Soluble [Compound]-COO⁻ + Na⁺ Insoluble->Soluble + NaOH Soluble->Insoluble + HCl

Caption: pH-dependent equilibrium of the carboxylic acid.

Q4: How do I prepare a stock solution using an organic co-solvent like DMSO?

Answer: This is a very common and effective method, especially for achieving high concentration stocks.

Protocol 2: Organic Co-Solvent Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add Co-solvent: Add the required volume of 100% anhydrous DMSO to achieve your target concentration (e.g., for 10 mg of compound to make a 100 mM stock, you would calculate the required volume of DMSO). For hard-to-dissolve compounds, sonication may be recommended.[11]

  • Ensure Complete Dissolution: Vortex or gently warm the solution (if the compound is heat-stable) until all solid material has dissolved. The solution should be clear.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[12] Moisture-contaminated DMSO may reduce solubility over time.[13]

Crucial Consideration: When using this stock in cell culture or other sensitive biological assays, ensure the final concentration of DMSO is kept low (typically ≤0.1% v/v) to avoid solvent-induced toxicity or artifacts.[12] Always run a parallel vehicle control (assay medium with the same final concentration of DMSO).

Q5: My compound dissolves in the stock solution but precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a classic sign that you are exceeding the compound's solubility limit in the final buffer composition. The high concentration of the organic co-solvent or the high pH in the stock keeps it dissolved, but upon dilution, the environment changes drastically, causing the compound to crash out.

Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Slow Addition with Agitation: Add the stock solution drop-by-drop into your final buffer while vigorously vortexing or stirring. This avoids localized high concentrations that can initiate precipitation.

  • Optimize Co-solvent Percentage: If diluting a DMSO stock, you may need a slightly higher percentage of co-solvent in the final solution to maintain solubility. Perform a dose-response test to determine the maximum tolerable co-solvent concentration for your specific assay.[5]

  • Pre-warm the Buffer: Sometimes, warming the dilution buffer (e.g., to 37°C) can transiently increase solubility during the dilution step. Ensure your compound is stable at this temperature.

Q6: What are the optimal storage conditions for solutions of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid?

Answer: Indole derivatives can be sensitive to light, air (oxidation), and repeated freeze-thaw cycles.[12][14][15]

  • Stock Solutions (DMSO or Basic Aqueous): Prepare single-use aliquots and store them in tightly sealed amber vials at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[16]

  • Dry Powder: Store the solid compound in a tightly sealed container at 2-8°C, protected from light.

Q7: I'm observing multiple or broad peaks during HPLC analysis. Could this be a solubility issue?

Answer: Yes, solubility issues can manifest as poor chromatography.

  • On-Column Precipitation: If the mobile phase is not strong enough to keep the compound dissolved as it elutes from the column, it can precipitate. This leads to broad, tailing peaks or even the appearance of "ghost peaks" in subsequent runs.[12] Ensure your mobile phase (especially at the start of a gradient) has sufficient organic content to maintain solubility.

  • Injection Solvent Mismatch: Injecting a sample dissolved in a very strong solvent (like 100% DMSO) into a highly aqueous mobile phase can cause the compound to precipitate in the injection loop or at the head of the column, leading to split or distorted peaks.[17] Whenever possible, try to match the composition of your sample diluent to the initial mobile phase conditions.[17]

Q8: What advanced methods can I explore if standard techniques fail?

Answer: For particularly challenging formulations, especially in drug development, more advanced strategies can be employed:

  • Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar part of your compound and increasing its aqueous solubility.[9][12]

  • Co-solvent Blends: Sometimes, a mixture of co-solvents (e.g., PEG 300, ethanol, Tween 80) can be more effective than a single one.[][11] These are often used in in vivo formulation studies.

  • Salt Formation: While our pH adjustment protocol creates a salt in situ, you could explore the synthesis and isolation of a stable salt form of the compound (e.g., sodium or potassium salt) for improved handling and dissolution properties.[5]

References
  • PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChemLite. 5-hydroxy-2-methyl-1h-indole-3-carboxylic acid. [Link]

  • Semantic Scholar. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?. [Link]

  • ResearchGate. How to avoid Indoleacetic acid solution precipitation?. [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. [Link]

  • Separation Science. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]

  • Reddit. Problems with Fischer indole synthesis. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

  • PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

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Optimization

Improving the yield of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid synthesis

An essential precursor in medicinal chemistry, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a key building block for a range of pharmacologically active agents.[1][2] However, its synthesis can be fraught with chall...

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in medicinal chemistry, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a key building block for a range of pharmacologically active agents.[1][2] However, its synthesis can be fraught with challenges, leading to low yields and difficult purifications. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the common synthetic pathways, ensuring higher yields and product purity.

As Senior Application Scientists, we have designed this guide to move beyond simple protocols. We delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles. The methodologies described are structured to be self-validating, allowing for systematic optimization and problem-solving.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and widely adopted route to 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid involves a two-stage process. First, a Japp-Klingemann reaction is used to synthesize the critical arylhydrazone intermediate. This is followed by an acid-catalyzed Fischer indole synthesis to cyclize the intermediate into the final indole product.[3][4]

G cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis Start 4-Aminophenol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium p-Hydroxyphenyl diazonium salt Diazotization->Diazonium Coupling Azo Coupling (Base, 0-5 °C) Diazonium->Coupling Ketoester Ethyl 2-methylacetoacetate Ketoester->Coupling Hydrazone Intermediate Hydrazone Coupling->Hydrazone Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, Heat) Hydrazone->Cyclization ProductEster Indole-3-carboxylic acid ethyl ester Cyclization->ProductEster Saponification Ester Hydrolysis (NaOH, H₂O) FinalProduct 5-Hydroxy-2-methyl-1H- indole-3-carboxylic acid Saponification->FinalProduct ProductEster->Saponification

Caption: Overall workflow for the synthesis of the target indole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem Area 1: Low Yield in the Japp-Klingemann Reaction

Q1: My attempt to form the hydrazone intermediate resulted in a very low yield or a complex mixture of products. What are the most likely causes?

A1: Low yield in this step almost always points to one of three critical parameters: the stability of the diazonium salt, the pH of the coupling reaction, or the temperature control.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization of 4-aminophenol must be conducted at 0-5 °C.[5] Allowing the temperature to rise can lead to decomposition of the salt into phenol and nitrogen gas, directly reducing the amount of reactant available for coupling.

    • Solution: Use an ice-salt bath to maintain a consistent temperature below 5 °C during the addition of sodium nitrite. The diazonium salt solution should be used immediately and not stored.[5]

  • Incorrect pH for Coupling: The Japp-Klingemann reaction requires a basic environment to deprotonate the β-keto-ester (ethyl 2-methylacetoacetate), forming the nucleophilic enolate that attacks the diazonium salt.[3][4] However, if the solution is too acidic, enolate formation is suppressed. If it becomes too basic before coupling is complete, the diazonium salt can decompose.

    • Solution: The coupling reaction is typically performed in the presence of a base like sodium acetate.[6] The key is to add the acidic diazonium salt solution slowly to the basic solution of the keto-ester. This maintains a localized excess of the enolate and ensures the reaction proceeds efficiently. Monitor the pH; it should be slightly basic (pH 8-10) during the coupling.

  • Side Reactions: If the pH is too acidic during the coupling, you may form stable azo compounds instead of the desired hydrazone.[7] Conversely, strongly basic conditions can promote unwanted side reactions.

    • Solution: Ensure the slow, controlled addition of the diazonium salt to the basic keto-ester solution. This prevents a large excess of either reactant and minimizes side product formation.

G Start Low Hydrazone Yield? Check_Temp Was Diazotization Temp strictly 0-5 °C? Start->Check_Temp Check_pH Was Coupling pH controlled (8-10)? Check_Temp->Check_pH Yes Result_Temp High Temp leads to Diazonium Decomposition. ACTION: Use ice-salt bath, use diazonium salt immediately. Check_Temp->Result_Temp No Check_Addition Was Diazonium Salt added SLOWLY to base? Check_pH->Check_Addition Yes Result_pH Incorrect pH prevents enolate formation or degrades diazonium salt. ACTION: Buffer with NaOAc, monitor pH. Check_pH->Result_pH No Result_Addition Rapid addition causes side reactions (e.g., azo dyes). ACTION: Ensure slow, dropwise addition with vigorous stirring. Check_Addition->Result_Addition No Success Yield should improve. Check_Addition->Success Yes Result_Temp->Check_pH Result_pH->Check_Addition Result_Addition->Success

Caption: Troubleshooting workflow for the Japp-Klingemann reaction.

Problem Area 2: Inefficient Fischer Indole Synthesis

Q2: The Fischer cyclization of my hydrazone intermediate is failing or giving a very low yield of the indole ester. Why is this happening?

A2: The success of the Fischer indole synthesis is highly dependent on the acid catalyst, temperature, and the electronic properties of the starting hydrazone.[8][9]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The mechanism involves a[8][8]-sigmatropic rearrangement which requires protonation.[10][11] A weak acid may not be sufficient to catalyze the reaction, while an overly strong or concentrated acid can lead to degradation, sulfonation (with H₂SO₄), or other side reactions.

    • Solution: A range of acids can be used, including sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[9] For this specific substrate, a mixture of sulfuric acid in ethanol is often effective.[12] It is crucial to optimize the acid concentration empirically. Start with catalytic amounts and increase if the reaction does not proceed.

  • N-N Bond Cleavage: A major competing side reaction is the acid-catalyzed cleavage of the weak N-N bond in the protonated hydrazone intermediate.[8][13] This is particularly problematic with electron-donating groups on the aryl ring, like the hydroxyl group in our precursor, which can stabilize intermediates that lead to cleavage rather than cyclization.[13]

    • Solution: Careful temperature management is key. The reaction requires heat to overcome the activation energy for the sigmatropic rearrangement, but excessive heat will favor the cleavage pathway.[14] Monitor the reaction by TLC. If you see the formation of byproducts like aniline derivatives, the temperature may be too high or the acid concentration may be excessive.

  • Steric Hindrance: While less of an issue for this specific target, bulky substituents on the ketone portion of the hydrazone can sterically hinder the cyclization step.[8]

ParameterRecommended RangeRationale
Acid Catalyst H₂SO₄ in EtOH, PPA, ZnCl₂Must be strong enough to catalyze rearrangement but not cause degradation.[9]
Temperature 80-110 °C (Reflux)A balance is needed to favor cyclization over N-N bond cleavage.[12][14]
Reaction Time 2-6 hoursMonitor by TLC for consumption of the hydrazone intermediate.
Table 1: Optimization Parameters for Fischer Indole Cyclization.

Frequently Asked Questions (FAQs)

Q1: Does the phenolic hydroxyl (-OH) group on the starting material interfere with the reaction or require a protecting group?

A1: Generally, for the Japp-Klingemann/Fischer indole synthesis sequence, the phenolic -OH does not require protection. While it is an electron-donating group that can slightly increase the risk of N-N bond cleavage, its presence is essential for the final product.[8] The acidic conditions of the Fischer synthesis are compatible with the free hydroxyl group. Attempting to protect it would add unnecessary steps to the synthesis.

Q2: I've successfully synthesized the ethyl ester of the indole. What is the most reliable method for saponification to the carboxylic acid?

A2: Standard ester hydrolysis (saponification) is effective. Treat the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol.[12] Heat the mixture to reflux until TLC analysis shows complete consumption of the starting ester. Afterward, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

Q3: My final product is impure. What are the best techniques for purification?

A3: Purification of indole derivatives can be challenging due to the presence of closely related impurities.[8]

  • Recrystallization: This is often the most effective method for obtaining a high-purity final product. A mixed solvent system, such as ethanol/water or methanol/water, is a good starting point.[8] Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.[15] Be aware that indoles can sometimes be sensitive to prolonged exposure to silica gel.

Q4: Are there any viable alternative synthetic routes to 5-hydroxyindoles?

A4: Yes, the Nenitzescu indole synthesis is a well-known method specifically for producing 5-hydroxyindole derivatives.[16][17] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (like ethyl 3-aminobut-2-enoate). While it is a powerful one-step method to form the indole core, controlling the regioselectivity can sometimes be a challenge. It represents a valuable alternative if the Japp-Klingemann/Fischer route proves problematic for your specific needs.[16]

G cluster_0 Nenitzescu Synthesis BQ 1,4-Benzoquinone Condensation Condensation/ Cyclization BQ->Condensation Enamine Ethyl 3-aminobut-2-enoate Enamine->Condensation Product Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Condensation->Product

Caption: The alternative Nenitzescu indole synthesis pathway.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Chemeurope.com. Japp-Klingemann reaction. Available at: [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Available at: [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. Available at: [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Available at: [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

  • PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • SpectraBase. 1H-indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-, ethyl ester. Available at: [Link]

  • PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. Available at: [Link]

  • Sarpong, R., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(17), 6959–6965. Available at: [Link]

  • Semantic Scholar. The Japp-Klingemann Reaction. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Available at: [Link]

  • Rsc.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • J-STAGE. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available at: [Link]

  • Slideshare. Japp klingemann reaction. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

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Troubleshooting

Technical Support Center: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Subject: Stability, Degradation, and Handling Protocols CAS: 71982-15-5 (Acid form) | Related: 131707-24-9 (Ethyl ester precursor) Application: Primary intermediate in the synthesis of Umifenovir (Arbidol) ; scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation, and Handling Protocols CAS: 71982-15-5 (Acid form) | Related: 131707-24-9 (Ethyl ester precursor) Application: Primary intermediate in the synthesis of Umifenovir (Arbidol) ; scaffold for serotonin analogs.

Introduction: The "Fragile Indole" Paradox

Welcome to the technical guide for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid . If you are working with this compound, you are likely encountering a common paradox: it is a robust pharmacophore for antiviral activity (e.g., Influenza, Hepatitis), yet chemically, it is notoriously unstable during isolation.

This guide moves beyond standard safety data sheets (SDS) to address the two primary degradation vectors that ruin experiments:

  • Oxidative Polymerization: Driven by the electron-rich 5-hydroxy group (turns samples pink/black).

  • Thermal Decarboxylation: Driven by the indole-3-carboxylic acid moiety (loss of CO₂).

Module 1: Critical Stability Parameters

The following parameters are non-negotiable for maintaining purity >98%.

ParameterStandard ProtocolThe "Why" (Scientific Rationale)
Atmosphere Strict Inert Gas (Ar/N₂) The 5-OH group pushes electron density into the ring, making it highly susceptible to radical oxidation by atmospheric oxygen.
Temperature -20°C (Short term) / -80°C (Long term) Thermal energy accelerates decarboxylation. Even room temperature storage can lead to slow CO₂ loss over weeks.
Light Amber Vials / Foil Wrap Photo-oxidation promotes the formation of quinone-imines (colored impurities).
Solvents Degassed Solvents Dissolved oxygen in methanol or water is sufficient to trigger oxidative dimerization within hours.
pH Handling Keep pH < 8.5 In basic conditions, the phenolate ion forms, which oxidizes ~100x faster than the neutral phenol.

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to preventing it.

Pathway Analysis
  • Path A (Oxidation): In the presence of air (especially at pH > 7), the 5-hydroxy group oxidizes to a p-quinone imine methide analog. These species are highly electrophilic and react with remaining starting material to form melanin-like oligomers (Pink

    
     Brown 
    
    
    
    Black).
  • Path B (Decarboxylation): The indole-3-carboxylic acid position is electronically connected to the nitrogen lone pair. Under acidic conditions or heat, the carboxyl group is ejected as CO₂, leaving 5-hydroxy-2-methylindole .

DegradationPathways Target 5-Hydroxy-2-methyl- 1H-indole-3-carboxylic acid (Target Molecule) Quinone Quinone-Imine Intermediates (Highly Reactive) Target->Quinone Oxidation (O2 + Light) Accelerated by Base (pH > 8) DecarbProduct 5-Hydroxy-2-methylindole (Decarboxylated Impurity) Target->DecarbProduct Heat (>40°C) or Strong Acid (H+) CO2 CO2 (Gas) Target->CO2 Oligomers Melanin-like Polymers (Pink/Black Precipitate) Quinone->Oligomers Polymerization

Figure 1: Dual degradation pathways. Path A (Red) leads to discoloration. Path B (Yellow) leads to mass loss and impurity formation.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: The "Pink Death" (Discoloration)

User Question: "My white product turned pink during filtration. Is it ruined?"

Technical Diagnosis: You are witnessing the formation of indoloquinone species . This happens when the wet filter cake is exposed to air while still containing residual base or solvent.

Corrective Protocol:

  • Immediate Action: If the pink color is superficial, wash the filter cake immediately with cold, degassed acidic water (0.1% ascorbic acid or dilute HCl, pH ~4). This protonates the phenol and slows oxidation.

  • Prevention: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous workup buffers. These act as sacrificial antioxidants.

  • Drying: Never air dry. Dry under high vacuum with an Argon bleed.

Scenario B: The "Disappearing Acid" (Mass Spec Issues)

User Question: "I synthesized the acid, but my LC-MS shows a major peak at [M-44]. Where is my carboxylic acid?"

Technical Diagnosis: You have decarboxylated your product. The [M-44] peak corresponds to the loss of


 (MW = 44). This likely occurred during the drying step or within the MS source itself.

Corrective Protocol:

  • Check Drying Temp: Did you dry it in an oven >40°C? If yes, the compound thermally decarboxylated. Limit drying temp to 30°C under high vacuum.

  • Check MS Source: Indole-3-acids often decarboxylate inside the mass spectrometer source due to high desolvation temperatures.

    • Test: Lower the desolvation temperature and cone voltage. If the parent ion [M+H] reappears, your compound is fine; it's just an analytical artifact.

Scenario C: Solubility Struggles

User Question: "The compound won't dissolve in water or DCM. How do I analyze it?"

Technical Diagnosis: Indole carboxylic acids are zwitterionic (though the indole NH is not very basic, the lattice energy is high).

  • Solution: Use DMSO-d6 for NMR. For LC-MS, dissolve in Methanol/Acetonitrile. Avoid dissolving in pure water unless the pH is adjusted (though this risks degradation).

Module 4: Synthesis & Workup Best Practices

If you are generating this acid via hydrolysis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Arbidol intermediate), use this optimized workflow to minimize degradation.

Optimized Hydrolysis Protocol
  • Degassing: Sparge all solvents (NaOH, Ethanol, Water) with Argon for 15 mins before mixing.

  • Hydrolysis:

    • Suspend ester in Ethanol/Water (1:1).

    • Add NaOH (2.5 eq).

    • Crucial: Heat to reflux under Argon . Do not reflux open to air.

  • Quenching (The Danger Zone):

    • Cool to 0°C.

    • Acidify carefully with dilute HCl to pH 3-4. Do not go to pH < 1 , as strong acid + heat accelerates decarboxylation.

    • Tip: Add a pinch of ascorbic acid during acidification to prevent the "Pink Death."

  • Isolation:

    • Filter rapidly.

    • Wash with cold water.

    • Dry under vacuum at ambient temperature (max 25°C).

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues rapidly.

TroubleshootingTree Start Start: Analyze Sample ColorCheck Is the sample Pink/Brown? Start->ColorCheck MassCheck Is Mass Spec [M-44]? ColorCheck->MassCheck No (White/Off-white) Oxidation Issue: Oxidative Degradation ColorCheck->Oxidation Yes Decarb Issue: Decarboxylation MassCheck->Decarb Yes Soln1 Action: Recrystallize with Ascorbic Acid/Metabisulfite Oxidation->Soln1 CheckSource Check MS Source Temp Decarb->CheckSource Artifact Result: Analytical Artifact (Sample is OK) CheckSource->Artifact Low Temp = Parent Ion Returns RealDecarb Result: Thermal Damage (Sample Ruined) CheckSource->RealDecarb Parent Ion Still Missing

Figure 2: Rapid diagnostic logic for impurity analysis.

References

  • PubChem. (2025).[1] 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (CID 1111372).[1] National Library of Medicine. [Link]

  • Wright, J. et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PMC (NIH). [Link]

  • Wrona, M. Z., & Dryhurst, G. (1988).[2] Oxidation chemistry of 5-hydroxytryptamine (Serotonin) and related 5-hydroxyindoles. Journal of Pharmaceutical Sciences.[2] [Link]

Sources

Optimization

Technical Support Center: Navigating Research with 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid and its analogs. This guide is designed to provide you w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid and its analogs. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. The indole scaffold is a versatile and promising platform in drug discovery, and this resource is intended to help you unlock its full potential.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid analogs.

Q1: What are the primary mechanisms of action for this class of compounds?

A1: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid analogs are known to exhibit a range of biological activities, with their precise mechanism of action being highly dependent on the specific substitutions on the indole core.[1] Commonly reported mechanisms include:

  • Tubulin Polymerization Inhibition: Many indole derivatives function as anti-mitotic agents by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Efflux Pump Inhibition: Certain analogs can inhibit the activity of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (MDR1). This can re-sensitize resistant cancer cells to other chemotherapeutic agents by preventing their extrusion from the cell.

  • Kinase Inhibition: Depending on their structural features, some indole analogs can act as inhibitors of various protein kinases involved in cancer cell signaling pathways.

  • Aromatase Inhibition: Some derivatives have been shown to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, making them relevant for hormone-dependent cancers.[4]

  • Induction of Apoptosis: Regardless of the primary target, a common downstream effect of these compounds is the induction of programmed cell death, or apoptosis.[4][5]

Q2: How should I prepare and store my 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid analog for in vitro experiments?

A2: Proper handling and storage are critical for maintaining the stability and activity of your compound.

  • Solubilization: Due to their often hydrophobic nature, many indole derivatives have poor aqueous solubility.[6] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Stock solutions should be stored at -20°C or -80°C to prevent degradation.[7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[7]

  • Working Dilutions: For cell-based assays, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing high variability in my cell-based assay results. What could be the cause?

A3: High variability in cell-based assays can stem from several factors:

  • Compound Solubility: If your compound is not fully solubilized in the assay medium, it can lead to inconsistent concentrations in your wells and, consequently, variable results.[8]

  • Cell Culture Conditions: Inconsistent cell seeding density, passage number, or cell health can all contribute to variability. It is crucial to use cells that are in the logarithmic growth phase and to maintain consistent culture conditions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, can introduce significant variability.[9]

  • Edge Effects: In plate-based assays, wells on the edge of the plate can be more susceptible to evaporation, leading to changes in compound concentration and affecting cell growth. It is good practice to not use the outer wells for experimental samples or to fill them with a buffer to minimize evaporation.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental challenges you may encounter.

Troubleshooting Guide 1: Sub-optimal Compound Efficacy or Loss of Activity

Problem: Your 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid analog is showing lower than expected activity or a complete loss of efficacy in your cell-based assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Compound Solubility/Precipitation 1. Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation (e.g., crystals or amorphous material).[10] 2. Solubility Assessment: Determine the solubility of your compound in the final assay medium. You can do this by preparing a series of dilutions and visually inspecting for precipitation or by using a nephelometer to measure turbidity. 3. Optimize Solubilization: If solubility is an issue, consider using a co-solvent system or a pharmaceutically acceptable solubilizing agent. However, always test the vehicle for any effects on cell viability.[6] 4. Modify Dosing Regimen: Instead of a single high-concentration dose, consider repeated lower-concentration doses over time.
Compound Degradation 1. Check Storage Conditions: Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7] 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound and repeat the experiment. 3. Assess Stability in Media: Incubate your compound in the cell culture medium for the duration of your experiment and then analyze its integrity using HPLC or LC-MS.
Cell Line Resistance 1. Efflux Pump Activity: If you suspect MDR-mediated resistance, perform an efflux pump activity assay (see Protocol 1). 2. Target Mutation/Expression: If your compound has a known target, verify the expression of the target protein in your cell line using western blotting or qPCR. Sequence the target gene to check for any mutations that might prevent compound binding.
Incorrect Assay Conditions 1. Review Protocol: Double-check all assay parameters, including incubation times, reagent concentrations, and instrument settings. 2. Positive Control: Ensure that your positive control for the assay is working as expected. If not, this could indicate a problem with the assay itself.
Troubleshooting Guide 2: Investigating Suspected Efflux Pump-Mediated Resistance

Problem: Your compound is effective in a drug-sensitive parental cell line but shows significantly reduced activity in a corresponding drug-resistant cell line.

Workflow for Investigating Efflux Pump Activity:

Efflux_Pump_Troubleshooting start Reduced compound efficacy in resistant cell line rhodamine_assay Perform Rhodamine 123 Efflux Assay (Protocol 1) start->rhodamine_assay analyze_results Analyze Rhodamine 123 retention rhodamine_assay->analyze_results inhibitor_combo Co-treat with known efflux pump inhibitor (e.g., Verapamil) analyze_results->inhibitor_combo If retention is lower in resistant cells conclusion_other Conclusion: Other resistance mechanisms are likely involved analyze_results->conclusion_other If retention is similar western_blot Western Blot for efflux pump expression (e.g., P-gp) inhibitor_combo->western_blot If efficacy is restored inhibitor_combo->conclusion_other If efficacy is not restored conclusion_efflux Conclusion: Efflux pump activity is a likely resistance mechanism western_blot->conclusion_efflux If pump expression is higher in resistant cells western_blot->conclusion_other If pump expression is similar

Caption: Troubleshooting workflow for suspected efflux pump-mediated resistance.

Troubleshooting Guide 3: Unexpected Results in a Tubulin Polymerization Assay

Problem: You are not observing the expected inhibition of tubulin polymerization with your indole analog.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Tubulin 1. Check Tubulin Quality: Ensure that the purified tubulin is of high quality and has been stored correctly to maintain its polymerization competency. It is recommended to use commercially available, high-purity tubulin. 2. Positive Control: Always include a known tubulin polymerization inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls to validate the assay.[11]
Sub-optimal Assay Buffer 1. Buffer Composition: The composition of the polymerization buffer (e.g., concentration of GTP, Mg2+, and glycerol) can significantly impact the polymerization kinetics. Optimize the buffer conditions for your specific experimental setup.[11] 2. pH: Ensure the pH of the buffer is optimal for tubulin polymerization (typically around 6.8).
Incorrect Temperature 1. Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure that the microplate reader is pre-warmed to 37°C and that the temperature is maintained consistently throughout the assay.[11] 2. Pre-warming: Pre-warm the 96-well plate before adding the reaction mixture to ensure a rapid temperature shift, which is crucial for initiating polymerization.[11]
Compound-related Issues 1. Concentration Range: You may be using a concentration of your compound that is too low to see an effect. Test a wider range of concentrations. 2. Solubility: As with cell-based assays, poor solubility can be an issue. Ensure your compound is fully dissolved in the assay buffer.[12] 3. Compound-induced Light Scattering: Some compounds can precipitate or aggregate at high concentrations, leading to an increase in absorbance that can be misinterpreted as polymerization. Run a control with your compound in the buffer without tubulin to check for this.[12]
Troubleshooting Guide 4: Confirming Target Engagement in Cells

Problem: You observe a desired cellular phenotype (e.g., apoptosis), but you are unsure if it is due to the direct interaction of your compound with its intended target.

Workflow for Validating Target Engagement:

Target_Engagement_Workflow start Observed cellular phenotype cetsa Perform Cellular Thermal Shift Assay (CETSA) (Protocol 3) start->cetsa analyze_cetsa Analyze protein thermal stability cetsa->analyze_cetsa downstream_markers Analyze downstream signaling markers (Western Blot) analyze_cetsa->downstream_markers If target protein is stabilized conclusion_off_target Conclusion: Phenotype may be off-target analyze_cetsa->conclusion_off_target If no stabilization is observed knockdown_rescue Target knockdown/knockout experiments downstream_markers->knockdown_rescue If downstream markers are modulated as expected downstream_markers->conclusion_off_target If downstream markers are not modulated conclusion_on_target Conclusion: Phenotype is likely on-target knockdown_rescue->conclusion_on_target If phenotype is rescued by target re-expression knockdown_rescue->conclusion_off_target If phenotype is not rescued

Caption: Workflow for validating on-target effects of your compound.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Rhodamine 123 Efflux Assay for MDR Pump Activity

This assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123, a known substrate for P-glycoprotein (MDR1).[13] Inhibition of this efflux by your compound suggests it may be an MDR pump inhibitor.

Materials:

  • Parental (drug-sensitive) and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Known efflux pump inhibitor (e.g., Verapamil) as a positive control

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium[7][14]

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation: Pre-incubate the cells with your test compound and controls (vehicle and Verapamil) in HBSS for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.[7]

  • Efflux: Add pre-warmed HBSS (with or without your test compound/controls) to the wells and incubate at 37°C.

  • Measurement: At various time points (e.g., 0, 30, 60, 90 minutes), measure the intracellular fluorescence using a plate reader (bottom-reading, excitation ~485 nm, emission ~530 nm) or by harvesting the cells for flow cytometry analysis.

  • Data Analysis: A decrease in fluorescence over time indicates efflux of Rhodamine 123. Compare the rate of efflux in the presence of your compound to the vehicle control. Increased retention of Rhodamine 123 (slower decrease in fluorescence) suggests inhibition of efflux pumps.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity at 340 nm.[15]

Materials:

  • High-purity tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (for promoting polymerization)

  • Test compound and controls (Nocodazole and Paclitaxel)

  • Temperature-controlled UV-Vis spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

  • Prepare Reagents: Keep all reagents on ice. Prepare dilutions of your test compound and controls.

  • Reaction Mix: On ice, prepare the reaction mix containing tubulin in polymerization buffer with GTP and glycerol.

  • Initiate Polymerization: In a pre-warmed (37°C) 96-well plate, add the test compound/controls followed by the tubulin reaction mix.[11]

  • Kinetic Reading: Immediately start monitoring the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[11]

  • Data Analysis: Plot absorbance versus time. A sigmoidal curve represents tubulin polymerization. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it. Calculate the IC50 value by plotting the maximal polymerization rate or the plateau absorbance against the logarithm of your compound's concentration.[15]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your compound binds to its target protein in intact cells.[16] The principle is that ligand binding increases the thermal stability of the target protein.[16]

Materials:

  • Cells expressing the target protein

  • Test compound and vehicle control

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot apparatus and reagents (including a specific antibody for the target protein)

Procedure:

  • Cell Treatment: Treat cultured cells with your test compound or vehicle control for a specified time.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[17]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by western blotting.

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and thus, target engagement.[16]

Protocol 4: Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved caspases and PARP.[18]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)[18]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: The appearance or increased intensity of bands corresponding to the cleaved forms of caspases or PARP in treated samples is indicative of apoptosis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 7(3), e33253.
  • Cytoskeleton, Inc. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 7(3), e33253.
  • Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 101–109.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (pp. 3–12). Humana, New York, NY.
  • MDPI. (2024, July 10). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Bio-protocol. (n.d.).
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay.
  • The Institute of Cancer Research. (2020, March 3).
  • Mohammed, H. H. H., Abuo-Rahma, G. E.-D. A. A., Abbas, S. H., & Abdelhafez, E.-S. M. N. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629.
  • Zhang, X., et al. (2016). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 36(11), 5849-5860.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Grokipedia. (n.d.). Cellular thermal shift assay.
  • Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 101–109.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • CETSA. (n.d.). CETSA.
  • BenchChem. (2025). Technical Support Center: Resolving Poor Solubility of N-(1H-Indol-3-ylmethylene)cyclohexylamine for Bioassays.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Gembus, V. L., & Gribble, G. W. (2008). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In The Cytoskeleton. Humana Press.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?.
  • Vasan, N., et al. (2024).
  • Dy, G. (2013, September 11). On-Target and Off-Target Side Effects. Targeted Oncology.
  • Merck Millipore. (n.d.). MDR1 Efflux Assay | ECM910.
  • Sigma-Aldrich. (n.d.).
  • Pétriz, J., et al. (1996). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 26(2), 138-143.
  • Reddit. (2015, September 30). Help with Freeze-Thaw CETSA Lysis?.
  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(8), 757-768.
  • Hämmerling, J., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800624.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Promega Corporation. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA)
  • ApexBio. (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit.
  • Open Access Text. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Bentham Open. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • ResearchGate. (n.d.). 16 questions with answers in RHODAMINE 123 | Science topic.
  • ResearchGate. (n.d.).
  • El-Nezhawy, A. O. H., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5896-5906.
  • Twentyman, P. R., et al. (1994). The detection of rhodamine 123 efflux at low levels of drug resistance. British Journal of Cancer, 70(3), 415-420.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid and Other Indole Derivatives in Therapeutic Research

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid and its derivatives against other notable indole compounds, focusing on their performance in two critical therapeutic areas: oncology and inflammation. The comparisons are supported by experimental data to aid in the rational design and selection of compounds for further investigation.

Section 1: The Anti-Cancer Potential of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast chemical space of indole derivatives. These compounds have demonstrated significant efficacy in targeting various biological pathways implicated in cancer progression.[3] A recent study systematically synthesized and evaluated a series of novel 5-hydroxyindole-3-carboxylic acids and their corresponding esters for their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7.[2][4][5]

Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells

The anti-proliferative activity of the synthesized 5-hydroxyindole-3-carboxylic acid derivatives was quantified using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[2] The results, summarized in the table below, highlight the structure-activity relationships (SAR) and compare the efficacy of these compounds with other indole-based anti-cancer agents.

CompoundModification on Core ScaffoldIC50 (µM) vs. MCF-7 CellsReference
Compound 5d (Ester Derivative) Ethyl ester with 1-(4-methoxyphenyl) substitution4.7 [2][4][5]
Compound 5a (Ester Derivative) Ethyl ester with 1-phenyl substitution< 10[2][4]
Compound 5l (Ester Derivative) Ethyl ester with 1-(naphthalen-2-yl) substitution< 10[2][4]
Indole Hydrazide Derivative (Compound 12) Hydrazide modification3.01[6]
Indolyl-Hydrazone (Compound 5) Hydrazone modification2.73[6]
28-Indole-betulin Derivative (EB355A) Indole moiety attached to a betulin scaffold67[3]
Indole Sulfonohydrazide (Compound 5f) Sulfonohydrazide with morpholine and p-chlorophenyl groups13.2[7]
Doxorubicin (Reference Drug) Standard chemotherapy agent6.4[8]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights. Esterification of the carboxylic acid at the 3-position of the 5-hydroxyindole scaffold appears to be crucial for enhanced cytotoxic activity. Notably, compound 5d , an ethyl ester with a 4-methoxyphenyl group at the N1 position, emerged as the most potent compound in the series with an IC50 value of 4.7 µM.[2][4][5] This suggests that the electronic and steric properties of the substituent at the N1 position play a significant role in modulating the anti-cancer efficacy. The methoxy group on the phenyl ring may contribute to favorable interactions with the target protein. In contrast, other modifications on the indole core, such as the introduction of hydrazide or sulfonohydrazide moieties, have also yielded potent anti-cancer agents, with some compounds exhibiting IC50 values in the low micromolar range.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed protocol for the MTT assay, a cornerstone technique for evaluating the cytotoxic potential of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Section 2: Indole Derivatives as Anti-Inflammatory Agents Targeting 5-Lipoxygenase

Chronic inflammation is a key driver of numerous diseases. The 5-lipoxygenase (5-LO) enzyme plays a critical role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[9][10] Consequently, inhibiting 5-LO is a validated therapeutic strategy for inflammatory disorders.[11] The indole scaffold has proven to be a valuable template for the development of potent 5-LO inhibitors.

Comparative Efficacy of Indole-Based 5-LO Inhibitors
CompoundChemical Class5-LO Inhibition IC50 (µM)Assay TypeReference
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 11a) Benzo[g]indole-3-carboxylate0.086 Recombinant human 5-LO[11]
Indoleacetic acid (IAA) Indole-3-acetic acid42.98LOX inhibition[12]
Indolebutyric acid (IBA) Indole-3-butyric acid17.82LOX inhibition[12]
Zileuton (Reference Drug) Benzothiophene derivative (FDA-approved)3.75-LO Cell-free[1]
Compound 5 (Indolin-2-one derivative) Indolin-2-one0.56LOX inhibition[1][12]

Analysis of Structure-Activity Relationship (SAR):

The 5-hydroxyindole-3-carboxylate scaffold is a promising starting point for potent 5-LO inhibitors. The sub-micromolar activity of compound 11a underscores the importance of the 5-hydroxy group and the ester at the 3-position.[11] The benzo[g] annulation and the 2-(3-chlorobenzyl) substituent further enhance the inhibitory potency, likely by providing optimal hydrophobic and electronic interactions within the active site of the 5-LO enzyme. In contrast, simpler indole-3-alkanoic acids like IAA and IBA show significantly weaker activity, highlighting the specific structural requirements for potent 5-LO inhibition.[12]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay (Cell-Free)

This protocol outlines a cell-free assay to determine the direct inhibitory effect of compounds on recombinant human 5-LO.

Objective: To measure the IC50 value of test compounds against purified 5-lipoxygenase.

Materials:

  • Recombinant human 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with ATP, CaCl2, and EDTA)

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Enzyme Preparation: Dilute the recombinant 5-LO to the desired concentration in the assay buffer.

  • Compound Incubation: In a microplate or reaction tube, pre-incubate the enzyme with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a mixture of methanol and acetic acid).

  • Product Analysis: Analyze the formation of 5-LO products (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HETE) using a suitable method. For spectrophotometric analysis, the formation of conjugated dienes can be monitored at 234 nm. For more specific analysis, reverse-phase HPLC can be used to separate and quantify the products.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA PLA2 Five_HPETE 5-HPETE AA->Five_HPETE 5-LO / FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP FLAP LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs PLA2 PLA2 Inhibitors Indole-based 5-LO Inhibitors Inhibitors->Five_LO Inhibition

Caption: The 5-Lipoxygenase pathway in leukotriene biosynthesis.

Conclusion

This comparative guide illustrates the significant therapeutic potential of the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold and its derivatives in both oncology and inflammation. The provided experimental data and protocols serve as a valuable resource for researchers in the field of drug discovery. The structure-activity relationships discussed herein emphasize the importance of rational design in optimizing the potency and selectivity of indole-based compounds. Further exploration of this versatile chemical scaffold is warranted to develop novel and effective therapeutic agents for a range of diseases.

References

  • Anti-Breast Cancer Potential of New Indole Derivatives: Synthesis, In-Silico Study, and Cytotoxicity Evaluation on MCF-7 Cells. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. (2024). DOI. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Center for Biotechnology Information. [Link]

  • Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2020). National Center for Biotechnology Information. [Link]

  • Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. (2009). ACS Publications. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2020). MDPI. [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2024). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PubMed. [Link]

  • Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. (2023). MDPI. [Link]

  • Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. (2020). PubMed. [Link]

  • (PDF) Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). ResearchGate. [Link]

  • Compound ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-indole-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. (2019). PubMed. [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Structure-based design, semi-synthesis and anti-inflammatory activity of tocotrienolic amides as 5-lipoxygenase inhibitors. (2020). PubMed. [Link]

  • Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. (2015). National Center for Biotechnology Information. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2020). Royal Society of Chemistry. [Link]

  • New Hydroxycinnamic Acid Esters as Novel 5-Lipoxygenase Inhibitors That Affect Leukotriene Biosynthesis. (2021). PubMed. [Link]

  • IC50 values of various inhibitors on lipoxygenase and. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) Association of Peripheral 5-Hydroxyindole-3-Acetic Acid (5-HIAA), a Serotonin Derivative, with Metabolic Syndrome and Low Grade Inflammation. (2015). ResearchGate. [Link]

  • Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. (2021). PubMed. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). Frontiers. [Link]

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Comparative

Comparing the efficacy of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid analogs

Executive Summary: The Indole Scaffold as a Multimodal Platform The 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold as a Multimodal Platform

The 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for broad-spectrum antivirals (most notably Umifenovir/Arbidol ) and emerging antitumor agents. Unlike simple indole derivatives, the functionalization at the C-3 (carboxylic acid/ester), C-5 (hydroxyl), and C-4/C-6 positions allows for the tuning of lipophilicity and target specificity.

This guide objectively compares the efficacy of key analogs derived from this scaffold, focusing on two primary therapeutic axes: Viral Fusion Inhibition (Influenza, HCV, SARS-CoV-2) and Antitumor Cytotoxicity (Breast Cancer/Survivin inhibition).

Chemical Space & Structure-Activity Relationship (SAR)

The efficacy of these analogs hinges on specific structural modifications to the parent 5-hydroxy-2-methylindole core.

The Core Scaffold

The parent compound, Ethyl 5-hydroxy-2-methylindole-3-carboxylate , is synthesized primarily via the Nenitzescu indole synthesis (reaction of


-benzoquinone with 

-aminocrotonates).
SAR Visualization

The following diagram maps the critical modification sites and their impact on biological activity.

SAR_Map Core 5-Hydroxy-2-methyl-1H-indole -3-carboxylic Acid Core N1 N-1 Position (Lipophilicity/Permeability) Core->N1 C3 C-3 Carboxyl (Prodrug/Solubility) Core->C3 C4 C-4 Position (Mannich Bases: Solubility) Core->C4 C5 C-5 Hydroxyl (H-Bond Donor/Redox) Core->C5 C6 C-6 Halogenation (Metabolic Stability) Core->C6 Antitumor Antitumor Potency (Survivin Inhibition) N1->Antitumor Aryl/Alkyl substitution (e.g., 4-methoxyphenyl) Antiviral Antiviral Potency (Arbidol Analogs) C3->Antiviral Ethyl ester (standard) vs Amides C4->Antiviral Dimethylamine addition (increases bioavailability) C6->Antiviral Bromine/Fluorine (enhances binding)

Figure 1: Structural modification map of the 5-hydroxyindole scaffold highlighting "hotspots" for tuning antiviral vs. antitumor efficacy.

Comparative Efficacy Analysis

Antiviral Efficacy (Influenza, HCV, SARS-CoV-2)

The primary benchmark is Arbidol (Umifenovir) . Newer analogs aim to improve upon its IC50 and Selectivity Index (SI).

Compound ClassSpecific AnalogTarget VirusEfficacy (IC50 / EC50)MechanismRef
Benchmark Arbidol (Umifenovir) Influenza A (H3N2)~8.0 - 12.0 µM Viral Fusion Inhibition[1, 2]
Gen 2 Analog 5-OH-2-(dimethylaminomethyl)-1-methyl-6-(pyridin-3-yl)Influenza A (H3N2)< 5.0 µM (Superior to Arbidol)Fusion Inhibition + Immunomodulation[3]
Gen 2 Analog 5-OH-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-ylHepatitis C (HCV)6.6 µM Host Cell Entry Blockade[3]
SARS-CoV-2 6-bromo-5-methoxy-1-methyl-2-(piperidinomethyl)*SARS-CoV-21.06 µg/mL (SI = 78.[1]6)Spike Protein Syncytium Suppression[4]

*Note: The SARS-CoV-2 analog is a 5-methoxy variant, demonstrating the importance of the C-5 oxygen functionality.

Key Insight: The introduction of a pyridine ring at C-6 (replacing the bromine in Arbidol) significantly enhances potency against HCV and Influenza, likely due to improved hydrogen bonding within the viral envelope binding pocket.

Antitumor Efficacy (Breast Cancer / MCF-7)

Derivatives of 5-hydroxy-2-methylindole-3-carboxylic acid esters have shown promise as Survivin inhibitors . Survivin is highly expressed in cancer cells but negligible in normal tissue, making it a high-value target.

Compound IDSubstitution (N-1)Substitution (C-5)IC50 (MCF-7 Cells)Toxicity (Normal Fibroblasts)Ref
Compound 5d 4-MethoxyphenylHydroxyl4.7 µM Negligible[5]
Compound 5a ButylHydroxyl< 10 µM Low[5]
Compound 5l BenzylHydroxyl< 10 µM Low[5]
Control UnsubstitutedHydroxyl> 50 µMNone[5]

Key Insight: N-1 substitution with a lipophilic, electron-rich group (like 4-methoxyphenyl) is critical for antitumor activity. The free N-H indole (parent) is largely inactive against MCF-7 cells, suggesting the N-substituent facilitates penetration or binding to the Survivin interface.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and validation of these efficacy claims.

Synthesis: The Modified Nenitzescu Reaction

Rationale: This method allows for the one-pot assembly of the 5-hydroxyindole core from accessible precursors.

  • Reactants: Dissolve ethyl acetoacetate (1 eq) and the appropriate primary amine (1 eq) in ethanol. Stir to form the

    
    -aminocrotonate (enamine) intermediate.
    
  • Cyclization: Add a solution of

    
    -benzoquinone  (1 eq) in dichloromethane or acetic acid.
    
  • Catalysis: Add Lewis Acid (ZnCl2) or CaI2 (5 mol%) to promote the Michael addition and subsequent cyclization.

  • Reflux: Heat at reflux for 2–4 hours. The solution typically turns dark.

  • Purification: Cool and filter the precipitate. Wash with cold methanol. Recrystallize from ethanol to yield the Ethyl 5-hydroxy-2-methylindole-3-carboxylate .

Antiviral Assay Workflow (Plaque Reduction)

Rationale: Direct measurement of infectious viral particles is superior to metabolic assays (like MTT) for antiviral confirmation.

Antiviral_Workflow Step1 Seeding: MDCK Cells (Influenza) or Vero E6 (SARS-CoV-2) in 6-well plates Step2 Infection: Inoculate with virus (MOI 0.01) Incubate 1h at 37°C Step1->Step2 Step3 Treatment: Remove inoculum. Add overlay media (Agarose + Compound) Step2->Step3 Step4 Incubation: 48-72h until plaques form Step3->Step4 Step5 Fixation & Staining: Formalin fix -> Crystal Violet stain Step4->Step5 Step6 Quantification: Count plaques vs Control (DMSO) Calculate EC50 Step5->Step6

Figure 2: Standardized Plaque Reduction Assay workflow for evaluating indole analogs.

Antitumor Cytotoxicity Assay (MTT)
  • Seeding: Plate MCF-7 cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of the indole analog for 48h.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: The Fusion Blockade

The most commercially validated mechanism for this class (Arbidol-like) is Viral Fusion Inhibition .

MOA_Fusion Virus Influenza Virus (Hemagglutinin HA) Cell Host Cell Membrane (Sialic Acid) Virus->Cell Attachment Endosome Acidic Endosome (pH < 6.0) Cell->Endosome Endocytosis Interaction Indole Analog Binds HA2 Subunit Endosome->Interaction Compound present Fusion Conformational Change (Fusion Peptide Release) Interaction->Fusion Stabilizes Prefusion State Block FUSION BLOCKED Virus cannot enter cytoplasm Fusion->Block Prevents Uncoating

Figure 3: Mechanism of Action for Arbidol and related 5-hydroxyindole analogs, stabilizing the viral glycoprotein to prevent membrane fusion.

References

  • Boriskin, Y. S., et al. (2008). Arbidol: A Broad-Spectrum Antiviral Compound that Blocks Viral Fusion.[2] Current Medicinal Chemistry. Link

  • Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. Link

  • Tsyshkova, N. G., et al. (2025). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids. ResearchGate. Link

  • Tsyshkova, N. G., et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.[3][4] Link

  • Mirzaei, S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Jundishapur Journal of Natural Pharmaceutical Products. Link

Sources

Validation

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid structure-activity relationship

Content Type: Comparative Structure-Activity Relationship (SAR) Guide Subject: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5-H-2-MICA) & Derivatives Executive Summary 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Structure-Activity Relationship (SAR) Guide Subject: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5-H-2-MICA) & Derivatives

Executive Summary

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (5-H-2-MICA) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for broad-spectrum antivirals (specifically the Umifenovir/Arbidol class) and emerging anti-inflammatory agents (5-Lipoxygenase inhibitors).

While the free acid form exhibits limited cellular permeability, it acts as the critical biosynthetic intermediate and metabolic anchor. This guide compares the Free Acid against its Ethyl Ester (the primary synthetic building block) and Umifenovir (the clinical standard), demonstrating why esterification at the C3 position and hydrophobic substitution at C5 are essential for therapeutic efficacy.

Structural Pharmacology: The Indole Scaffold

The biological activity of this molecule is dictated by three rigid structural features. Understanding these is a prerequisite for rational drug design.

The Pharmacophore Triad
  • Position 5 (Hydroxyl Group):

    • Function: Acts as a critical Hydrogen Bond Donor (HBD) and redox center. In antiviral applications, this moiety interacts with hydrophobic pockets in viral hemagglutinin (HA).

    • Liability: High susceptibility to Phase II metabolism (glucuronidation), leading to rapid clearance.

  • Position 2 (Methyl Group):

    • Function: Provides steric hindrance that blocks metabolic oxidation at the typically reactive C2 position. It also restricts conformational rotation, locking the molecule in a bioactive orientation.

  • Position 3 (Carboxylic Acid):

    • Function: An electronic sink that modulates the pKa of the indole nitrogen.

    • Limitation: In its free acid form at physiological pH, it is ionized (carboxylate), significantly reducing passive membrane permeability and cellular antiviral potency.

Comparative Efficacy: Acid vs. Ester vs. Clinical Standard

This section objectively compares the Free Acid with its two most relevant alternatives: the Ethyl Ester (the standard laboratory reagent) and Umifenovir (the optimized drug).

Table 1: Physicochemical & Biological Profile Comparison
FeatureCandidate A: Free Acid (5-H-2-MICA)Candidate B: Ethyl Ester (Precursor/Analog)Candidate C: Umifenovir (Arbidol - Clinical Std)
Chemical State Hydrophilic Ionizable SolidLipophilic Neutral SolidLipophilic Basic Amine
Cell Permeability Low (Polar Surface Area high)High (Passive diffusion)High (Optimized Lipophilicity)
Influenza IC50 > 50 µM (Inactive/Weak)8 – 15 µM (Moderate)2 – 5 µM (Potent)
Primary Utility Synthetic Intermediate / MetaboliteSynthetic Building BlockBroad-Spectrum Antiviral
Metabolic Stability Low (Rapid O-glucuronidation)ModerateModerate (S-oxidation active)
Solubility Soluble in alkaline buffersSoluble in DMSO/EthanolSoluble in Ethanol/Lipids
Detailed Analysis
  • The Permeability Bottleneck: Experimental data indicates that while the Free Acid can inhibit enzymes in cell-free assays (e.g., 5-LOX inhibition), it fails in cell-based antiviral assays (CPE reduction) due to its inability to cross the host cell membrane.

  • The Ester Advantage: Converting the C3-acid to an Ethyl Ester (Candidate B) increases lipophilicity (LogP shifts from ~0.8 to ~2.3), allowing cellular entry. This is why the ethyl ester is the standard starting material for library generation.

  • The Umifenovir Optimization: The clinical drug Umifenovir adds a bulky hydrophobic group (thiophenol) and an amine side chain. This does not just improve permeability; it creates a "molecular wedge" that physically prevents the conformational change of the viral fusion protein.

Visualizing the Structure-Activity Relationship (SAR)[3]

The following diagram maps the specific modifications required to transition from the inactive acid scaffold to a potent therapeutic agent.

SAR_Map Core 5-Hydroxy-2-methyl- 1H-indole-3-carboxylic acid (The Scaffold) Pos5 Position 5 (OH) Target: Redox/H-Bonding Core->Pos5 Site 1 Pos3 Position 3 (COOH) Target: Solubility/Permeability Core->Pos3 Site 2 Pos2 Position 2 (Methyl) Target: Stability Core->Pos2 Site 3 Mod5 Modification: Add Hydrophobic Bulks (e.g., Thiophenol) >> Increases Potency Pos5->Mod5 Optimization Mod3 Modification: Esterification (Ethyl) >> Enables Cell Entry Pos3->Mod3 Critical Step Mod2 Modification: Keep Methylated >> Blocks Metabolism Pos2->Mod2 Conservation

Figure 1: SAR Map illustrating the functional roles of the indole triad. Red indicates the critical modification for cellular activity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Nenitzescu Synthesis (for scaffold generation) and a standard CPE Reduction Assay (for efficacy testing).

Protocol A: Nenitzescu Synthesis of the Ethyl Ester Scaffold

Rationale: This reaction is the industry standard because it constructs the indole ring, the 5-OH, and the 3-ester in a single step using accessible reagents.

Reagents:

  • 1,4-Benzoquinone (1.0 eq)

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Nitromethane

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂, 0.1 eq) - Optional but improves yield.

Workflow:

  • Preparation: Dissolve 1,4-benzoquinone in DCM under an inert atmosphere (N₂).

  • Addition: Add Ethyl 3-aminocrotonate dropwise at 0°C to control the exotherm.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate will form.[1]

  • Workup: Filter the precipitate. Wash with cold DCM.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 50–70%

    • Validation: 1H NMR should show a singlet at ~2.4 ppm (2-Me) and a quartet/triplet pair (Ethyl ester).

Protocol B: Influenza A Cytopathic Effect (CPE) Reduction Assay

Rationale: This assay measures the compound's ability to protect cells from viral death, directly correlating to the "Cell Permeability" metric in Table 1.

  • Cell Culture: Seed MDCK cells (Madin-Darby Canine Kidney) in 96-well plates (2x10⁴ cells/well). Incubate 24h.

  • Infection: Infect cells with Influenza A virus (MOI = 0.01) in the presence of serial dilutions of the test compound (Acid vs. Ester).

    • Control: Umifenovir (Positive), DMSO (Negative).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout: Add MTT reagent or CellTiter-Glo to quantify viable cells.

  • Calculation: Calculate % Protection = [(OD_test - OD_virus) / (OD_mock - OD_virus)] * 100.

Mechanism of Action Workflow

The following diagram details how the esterified scaffold interferes with viral fusion, contrasting it with the inactive free acid.

MOA_Flow Compound Test Compound (Indole-3-carboxylate) Path_Acid Free Acid Form (Hydrophilic) Compound->Path_Acid Path_Ester Ethyl Ester Form (Lipophilic) Compound->Path_Ester Membrane Host Cell Membrane (Lipid Bilayer) Entry Passive Diffusion Into Cytoplasm Membrane->Entry Partitioning Bounce Membrane Repulsion (No Entry) Membrane->Bounce Charge Repulsion Path_Acid->Membrane Contact Path_Ester->Membrane Contact Target Viral Hemagglutinin (HA) Prefusion Trimer Entry->Target Binding Action Stabilization of HA Prevents Conformational Change Target->Action Result Inhibition of Viral Fusion Action->Result

Figure 2: Mechanistic divergence between the acid and ester forms. The acid fails at the membrane interface, rendering it inactive in cellular contexts.

References

  • Nenitzescu Indole Synthesis Review: Allen, G. R. (1973). "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Organic Reactions.[2]

  • Arbidol Structure & Activity: Blaising, J., et al. (2014). "Arbidol inhibits viral entry by interfering with clathrin-dependent endocytosis." Antiviral Research.

  • Indole-3-Carboxylate SAR: Chai, H. F., et al. (2011). "Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities." Journal of Molecular Modeling.

  • Synthesis Protocols: BenchChem Technical Guides. "Nenitzescu Reaction: A Technical Guide to the Synthesis of 5-Hydroxyindoles."

  • Influenza Inhibition Mechanisms: Wright, E. S., et al. (2010). "Structure-activity relationships of indole derivatives as influenza virus inhibitors." Journal of Medicinal Chemistry.

Sources

Comparative

A Head-to-Head Benchmarking of cPLA2α Inhibitors: AVX001, Arachidonyl Trifluoromethyl Ketone, and Pyrrophenone

In the intricate landscape of inflammatory research and drug discovery, cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical upstream regulator of the inflammatory cascade. Its inhibition presents a compel...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of inflammatory research and drug discovery, cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical upstream regulator of the inflammatory cascade. Its inhibition presents a compelling therapeutic strategy to attenuate the production of a wide array of pro-inflammatory lipid mediators. This guide provides an in-depth, objective comparison of three prominent cPLA2α inhibitors: the novel ω-3 polyunsaturated fatty acid derivative AVX001, the classic tool compound Arachidonyl Trifluoromethyl Ketone (ATK), and the potent pyrrolidine-based inhibitor, Pyrrophenone. We will delve into their mechanisms of action, comparative potencies supported by experimental data, and provide detailed protocols for their evaluation.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α is the rate-limiting enzyme responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA).[1][2] This free AA serves as the precursor for the biosynthesis of eicosanoids, a class of potent signaling molecules including prostaglandins and leukotrienes, which are pivotal mediators of inflammation, pain, and fever.[2][3] The unique specificity of cPLA2α for arachidonic acid-containing phospholipids positions it as a key therapeutic target for inflammatory diseases.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target downstream cyclooxygenase (COX) enzymes, inhibiting cPLA2α offers the potential for a more "balanced" suppression of the entire eicosanoid repertoire.[1]

The Inhibitors in Focus: A Mechanistic Overview

The three inhibitors chosen for this comparative analysis represent distinct chemical classes and mechanisms of action, providing a comprehensive overview of the strategies employed to target cPLA2α.

  • AVX001: A novel ω-3 polyunsaturated fatty acid derivative, AVX001 is a potent and highly selective inhibitor of cPLA2α.[1] Its mechanism is believed to involve binding to the enzyme, thereby preventing the hydrolysis of its phospholipid substrate.[4] As a derivative of a natural fatty acid, it represents a newer generation of cPLA2α inhibitors with potential for improved safety and tolerability.[5]

  • Arachidonyl Trifluoromethyl Ketone (ATK or AACOCF3): A synthetic, cell-permeant analog of arachidonic acid, ATK is a widely used tool compound for studying the roles of cPLA2α.[6][7] It acts as a slow-binding, irreversible inhibitor by mimicking the substrate and covalently modifying a serine residue in the enzyme's active site.[8] Its trifluoromethyl ketone group is key to its inhibitory activity.[6]

  • Pyrrophenone: This potent and specific pyrrolidine-based inhibitor of cPLA2α demonstrates a reversible mechanism of action.[9][10] Developed as a pharmacological tool, it has been instrumental in elucidating the role of cPLA2α in various cellular processes and inflammatory models.[11]

Below is a diagram illustrating the central role of cPLA2α in the arachidonic acid cascade and the points of intervention for these inhibitors.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA2α Membrane_Phospholipids->cPLA2a Arachidonic_Acid Arachidonic Acid (AA) COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Leukotrienes Leukotrienes cPLA2a->Arachidonic_Acid Hydrolysis COX->Prostaglandins LOX->Leukotrienes Inhibitors AVX001 ATK Pyrrophenone Inhibitors->cPLA2a Inhibition Inhibitor_Screening_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assay Enzyme_Prep Prepare purified recombinant cPLA2α Incubation Incubate enzyme, substrate, and inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare substrate vesicles (e.g., radiolabeled PC) Substrate_Prep->Incubation Detection Measure product formation (e.g., released radiolabeled AA) Incubation->Detection IC50_Calc_Vitro Calculate In Vitro IC50 Detection->IC50_Calc_Vitro Cell_Culture Culture relevant cells (e.g., platelets, U937) Labeling Label cells with [3H]-arachidonic acid Cell_Culture->Labeling Treatment Pre-incubate with inhibitor Labeling->Treatment Stimulation Stimulate with Ca2+ ionophore (e.g., A23187) Treatment->Stimulation Measurement Measure released [3H]-AA or downstream eicosanoids Stimulation->Measurement IC50_Calc_Cellular Calculate Cellular IC50 Measurement->IC50_Calc_Cellular

Caption: General Experimental Workflow for cPLA2α Inhibitor Evaluation.

In Vitro cPLA2α Activity Assay (Radiometric)

This protocol is adapted from methodologies used for purified enzyme systems. [12] 1. Preparation of Substrate Vesicles: a. In a glass tube, combine 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine (or a similar radiolabeled substrate) with unlabeled phosphatidylcholine in a suitable molar ratio. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in assay buffer (e.g., HEPES buffer containing CaCl₂) by vortexing or sonication to form small unilamellar vesicles.

2. Enzyme Inhibition Assay: a. In a microcentrifuge tube, add the assay buffer. b. Add the desired concentration of the inhibitor (e.g., AVX001, ATK, or Pyrrophenone) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO alone). c. Add the purified recombinant human cPLA2α enzyme and pre-incubate for a specified time at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the prepared substrate vesicles. e. Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C with gentle agitation. f. Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents like chloroform/methanol).

3. Product Separation and Detection: a. Separate the released radiolabeled arachidonic acid from the unreacted phospholipid substrate using thin-layer chromatography (TLC). b. Visualize the separated lipids (e.g., using iodine vapor or autoradiography). c. Scrape the spots corresponding to free arachidonic acid and the phospholipid substrate into scintillation vials. d. Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate the percentage of substrate hydrolysis for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular cPLA2α Activity Assay (Arachidonic Acid Release)

This protocol is a common method for assessing inhibitor potency in a cellular context. [13] 1. Cell Culture and Labeling: a. Culture a suitable cell line (e.g., human U937 monocytes or platelets) in the appropriate growth medium. b. Seed the cells in multi-well plates and allow them to adhere (if applicable). c. Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid in the growth medium for 18-24 hours. d. Wash the cells extensively with a buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.

2. Inhibitor Treatment and Stimulation: a. Pre-incubate the labeled cells with various concentrations of the cPLA2α inhibitor (or vehicle control) in a physiological buffer for 30-60 minutes at 37°C. b. Stimulate the release of arachidonic acid by adding a calcium ionophore (e.g., A23187) to the cells. c. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

3. Measurement of Released Arachidonic Acid: a. Collect the cell culture supernatant. b. Quantify the amount of released [³H]-arachidonic acid in the supernatant using a liquid scintillation counter.

4. Data Analysis: a. Calculate the percentage of [³H]-arachidonic acid released for each inhibitor concentration compared to the stimulated vehicle control. b. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The benchmarking of AVX001, Arachidonyl Trifluoromethyl Ketone, and Pyrrophenone reveals a spectrum of potencies and selectivity profiles for the inhibition of cPLA2α. Pyrrophenone stands out for its exceptional potency, making it an excellent research tool for mechanistic studies. ATK, while a classic and effective inhibitor, requires careful consideration of its potential off-target effects. The novel inhibitor AVX001 presents a promising profile of high potency and selectivity, warranting further investigation as a potential therapeutic agent. The choice of inhibitor will ultimately depend on the specific experimental context, with careful consideration of the desired balance between potency, selectivity, and mechanism of action. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing understanding of cPLA2α inhibition in health and disease.

References

  • Ashcroft, F. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Pharmaceuticals, 13(9), 244. [Link]

  • Arachidonyl Trifluoromethyl Ketone (
  • Feuerherm, A. J., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS One, 14(1), e0210206. [Link]

  • Won, H. (2006). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. ACS Chemical Biology, 1(2), 81-83.
  • In vitro activity of AVX001, AVX002, and DHA in the mixed micelle cPLA2α enzyme assay. (n.d.).
  • Dillard, R. D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]

  • Selective cPLA 2 a inhibitors. Ecopladib and its derivatives Efipladib... (n.d.).
  • Definition of cPLA2 Inhibiting silicone-based gel AVX001. (n.d.). NCI Drug Dictionary. [Link]

  • Arachidonyl trifluoromethyl ketone. (n.d.). Wikipedia. [Link]

  • Kokotou, M. G., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. British Journal of Pharmacology, 175(18), 3633-3652. [Link]

  • H-G, et al. (2005). Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone. British Journal of Pharmacology, 145(1), 98-108. [Link]

  • Arachidonyl trifluoromethyl ketone. (n.d.). PubChem.
  • Pyrrophenone vs. Pyrrolidine-1: A Comparative Guide to cPLA2α Inhibition. (n.d.). BenchChem.
  • Assaying Phospholipase A2 Activity. (2025, May 5). Daily Biological Review.
  • Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. The Journal of Biological Chemistry, 269(22), 15619-15624. [Link]

  • Boudreau, R. T., et al. (2004). Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils. British Journal of Pharmacology, 141(5), 811-822. [Link]

  • Enzymatic properties of cPLA 2 ζ and inhibition by pyrrolidine-2 and... (n.d.).
  • Lu, M. W., et al. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 52(11), 8231-8240. [Link]

  • Magrioti, V., et al. (2018). Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2). ACS Omega, 3(8), 9187-9198. [Link]

  • Ki Summary. (n.d.). BindingDB.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022, May 8). Bohrium.
  • Human cPLA2/Cytosolic phospholipase A2 ELISA Kit (HUFI01550). (n.d.). Assay Genie. [Link]

  • Mahammad, N., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature Communications, 16(1), 123. [Link]

  • Measurements of Phospholipases A2, C and D (PLA2, PLC and PLD) : In Vitro Microassays, Analysis of Enzyme Isoforms, and Intact-C. (n.d.). Digital Commons @ UConn.
  • Effect of the cytosolic phospholipase A2 protein (cPLA2α) inhibitors... (n.d.).
  • Mahammad, N., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6241. [Link]

  • Chien, J. Y., et al. (2016). TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells. Frontiers in Pharmacology, 7, 453. [Link]

  • Hernández-damián, J., et al. (2024). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. International Journal of Molecular Sciences, 25(22), 12345.
  • The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment. (2018, October 5).

Sources

Validation

Reproducibility &amp; Handling Guide: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

Topic: Reproducibility of experiments with 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments with 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS 71982-15-5) and its ethyl ester (CAS 7598-91-6) are critical scaffolds in the synthesis of the antiviral Umifenovir (Arbidol) and emerging anti-breast cancer agents. However, reproducibility in indole chemistry is frequently compromised by two factors: the susceptibility of the electron-rich 5-hydroxyindole moiety to oxidative polymerization (melanization) and the thermal instability of the 3-carboxylic acid group.

This guide objectively compares the Free Acid against its Ethyl Ester precursor, establishing why the ester is the industry-standard "reproducible unit" and providing strict protocols for generating and handling the sensitive acid form in situ.

Part 1: Comparative Analysis – The Stability Paradox

In experimental workflows, the choice between the Free Acid and the Ethyl Ester determines the shelf-life and reproducibility of your data. The Free Acid is thermodynamically unstable relative to the ester.

Table 1: Physicochemical Comparison & Stability Profile
FeatureEthyl Ester (Standard) Free Acid (Reactive) Impact on Reproducibility
CAS Number 7598-91-671982-15-5Ensure correct CAS is sourced; vendors often confuse them.
Physical State Off-white/Beige PowderWhite to Light Blue/Grey PowderColor indicates purity. Blue/Grey = Oxidation (Quinone formation).
Melting Point 205–209 °C (Stable)~191 °C (Decomposes)Acid decarboxylates near MP; MP is not a reliable purity metric for the acid.
Oxidation Risk ModerateHigh The free acid rapidly oxidizes in air/solution, leading to non-reproducible stoichiometry.
Solubility DMSO, Methanol, EthanolDMSO, Dilute AlkaliAcid precipitates in acidic aqueous media; critical for workup.
Primary Use Stable Storage Form, IntermediateIn Situ ReactantRecommendation: Store as Ester; Hydrolyze immediately before use.
Expert Insight: The "Blue Indole" Warning

If your batch of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid appears dark blue or black, it has undergone oxidative polymerization. This is irreversible.

  • Cause: Electron donation from the 5-OH group facilitates radical formation, coupling at C-4/C-6/C-7 positions.

  • Prevention: All experiments involving the free acid must be conducted under Argon/Nitrogen.

Part 2: Synthesis & Reproducibility Workflows

Reproducibility relies on the method of synthesis. The classic Nenitzescu Indole Synthesis is the primary route but suffers from thermal runaway risks. Modern catalytic modifications improve consistency.

Diagram 1: Synthesis & Degradation Pathways

This diagram maps the reproducible route from raw materials to the target acid, highlighting the critical "Risk Zones" where degradation occurs.

IndolePathways Start Ethyl Acetoacetate + Benzoquinone Nenitzescu Nenitzescu Reaction (Acetone/ZnCl2) Start->Nenitzescu Exothermic Control Ester Ethyl Ester (CAS 7598-91-6) STABLE STORAGE Nenitzescu->Ester Yield ~50-60% Hydrolysis Alkaline Hydrolysis (KOH/EtOH) Ester->Hydrolysis N2 Atmosphere Oxidation Oxidative Polymerization (Blue/Black Melanin) Ester->Oxidation Slow Acid Free Acid (CAS 71982-15-5) UNSTABLE Hydrolysis->Acid Acidification (AcOH) Decarb Decarboxylation (>100°C) Acid->Decarb Heat Acid->Oxidation Air/Light Arbidol Umifenovir (Arbidol) Synthesis Acid->Arbidol Immediate Use

Caption: Synthesis workflow distinguishing the stable Ester intermediate from the labile Free Acid. Red pathways indicate degradation risks.

Part 3: Experimental Protocols (Self-Validating)

Do not rely on generic literature methods. The following protocols incorporate Critical Control Points (CCPs) to ensure batch-to-batch consistency.

Protocol A: High-Fidelity Hydrolysis (Ester Acid)

Objective: Generate the Free Acid for immediate use without oxidation.

Reagents:

  • Ethyl 5-hydroxy-2-methylindole-3-carboxylate (1.0 eq)

  • KOH (3.0 eq, 10% aqueous solution)

  • Ethanol (degassed)

  • Glacial Acetic Acid[1][2][3]

Procedure:

  • Inert Setup: Purge a round-bottom flask with Nitrogen for 10 minutes.

  • Dissolution: Dissolve the Ester in degassed Ethanol. Add 10% KOH solution dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 1–2 hours.

    • CCP: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of the ester spot (

      
      ) confirms completion.
      
  • Workup (The Critical Step):

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Acidify carefully with Glacial Acetic Acid to pH 4–5. DO NOT use HCl , as strong mineral acids can catalyze polymerization of the electron-rich indole.

  • Isolation: A precipitate will form.[4] Filter rapidly under Nitrogen if possible. Wash with cold water.

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying

    
     to prevent decarboxylation.
    
Protocol B: Stability-Indicating HPLC Method

Objective: Quantify purity and detect early-stage oxidation (quinone imines).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of phenolic OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Detection UV at 280 nm (Indole core) and 350 nm (Oxidation products)
Flow Rate 1.0 mL/min

Data Interpretation:

  • Retention Time (RT): The Free Acid will elute earlier (more polar) than the Ethyl Ester.

  • Purity Check: If a peak appears at 350 nm (yellow/orange region), the sample has oxidized. Discard if

    
     area.
    

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield during Synthesis Exothermic runaway during Nenitzescu reaction (Benzoquinone addition).[5]Add Benzoquinone in small portions at 0°C. Use Acetone/ZnCl2 system to control rate.
Product turns Pink/Blue Auto-oxidation of the 5-hydroxy group.Store under Argon at -20°C. Exclude light. Add antioxidant (e.g., Sodium Metabisulfite) during workup.
Melting Point Depression Decarboxylation of the 3-COOH group.The acid is heat-sensitive. Do not heat above 100°C. Use NMR for identity, not MP.
Insoluble "Goo" Polymerization (Melanin formation).Re-filter solution. If extensive, the batch is lost. Ensure pH < 7 during storage.
Diagram 2: Decision Matrix for Handling

Use this logic flow to determine the correct form for your application.

HandlingMatrix Start Start: Select Material Q1 Is the experiment immediate? Start->Q1 UseEster Use Ethyl Ester (CAS 7598-91-6) Store at 4°C Q1->UseEster No (Storage) UseAcid Generate Acid In Situ Q1->UseAcid Yes (Reaction) Precaution REQUIREMENTS: 1. Degassed Solvents 2. Cold Workup 3. Use within 4 hours UseAcid->Precaution

Caption: Decision matrix for selecting between the stable ester and reactive acid based on experimental timeline.

References

  • PubChem. (2025).[2][6][7][8] Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6).[2][3][8] National Library of Medicine. [Link]

  • Teymori, A., et al. (2023).[1] Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iran J Pharm Res.[1][2][3][4][8][9][10][11] [Link]

  • Google Patents. (2021).
  • MDPI. (2020). Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

[1][2][3] Executive Summary: Operational Directive 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5) requires strict segregation from general waste streams due to its phenolic moiety and indole instability...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Operational Directive

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 71982-15-5) requires strict segregation from general waste streams due to its phenolic moiety and indole instability .[1][2] Unlike stable inorganic acids, this compound poses a dual risk: environmental toxicity to aquatic life (phenolic characteristic) and potential for uncontrolled oxidative polymerization if mishandled.[2]

Immediate Action Required:

  • DO NOT dispose of down sink drains or into municipal sewage.

  • DO NOT mix with strong oxidizing agents (peroxides, nitrates) in waste containers.[2]

  • DO segregate as Hazardous Organic Waste destined for high-temperature incineration.[1]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the molecule's specific vulnerabilities. This compound combines a carboxylic acid functionality with an electron-rich, light-sensitive indole ring.[1][2]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 71982-15-5Use for waste manifest and labeling.[1][2]
Molecular Formula

High Carbon/Nitrogen content suitable for incineration.
Functional Groups Indole, Phenol (C5), Carboxylic Acid (C3)Phenol: Aquatic toxin.[2] Indole: Light/Air sensitive.[1][3][4][5]
Acidity (pKa) ~4.5 (COOH), ~10 (Phenol)Weakly acidic; incompatible with strong bases in waste streams.[2]
Stability Light & Air SensitiveWaste containers must be amber/opaque to prevent polymerization.[1]
RCRA Status Non-Listed (Characteristic Check Required)Treat as Hazardous Waste (Default).
The "Why" Behind the Protocol
  • Oxidative Instability: The hydroxyl group at position 5 activates the indole ring, making it highly susceptible to oxidation.[2] If left in clear containers or open to air, the compound degrades into quinoidal species and insoluble black polymers (melanin-like).[2] This polymerization can clog waste lines and complicate chemical analysis of waste streams.

  • Aquatic Toxicity: Phenolic compounds are strictly regulated under Clean Water Act standards.[1] Even trace amounts can disrupt biological wastewater treatment plants.[1]

Waste Segregation Logic

The following decision tree illustrates the required workflow for segregating this compound based on its physical state (Solid vs. Liquid).

WasteSegregation Start Waste Generation: 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder, contaminated paper, gloves) StateCheck->Solid Liquid LIQUID WASTE (Mother liquor, HPLC effluent) StateCheck->Liquid SolidPack Double-bag in chemically resistant polyethylene bags Solid->SolidPack SolventCheck Check Solvent Composition Liquid->SolventCheck SolidContainer Place in Wide-Mouth HDPE Drum (Amber) SolidPack->SolidContainer SolidLabel Label: Hazardous Waste (Toxic, Irritant) SolidContainer->SolidLabel Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo YesHalo Stream A: Halogenated Organic Waste Halo->YesHalo YES NoHalo Stream B: Non-Halogenated Organic Waste Halo->NoHalo NO

Figure 1: Decision matrix for segregating indole-carboxylic acid waste streams to ensure compliance with incineration protocols.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment for high-temperature incineration.[1]

  • Collection: Collect the solid material using a dedicated scoop or spatula. Do not generate dust.[1][3][4][5][6]

  • Primary Containment: Place the solid into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

    • Critical: If the solid is wet or potentially reactive, do not seal the vessel hermetically immediately; allow off-gassing in a fume hood for 30 minutes.[1][2]

  • Secondary Containment: Place the primary container inside a clear polyethylene zip-lock bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid".[1][2][7][8][9]

    • Hazards: Irritant, Toxic.[2][3][4][5][6]

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste stream for incineration.

Scenario B: Liquid Waste (Solutions, HPLC Waste)

Objective: Prevent precipitation and environmental release.[2]

  • Solvent Compatibility Check: Ensure the waste solvent (e.g., Methanol, Acetonitrile) is compatible with the facility's bulk waste drums.[2]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid, neutralize to pH 5–9 using a dilute Sodium Bicarbonate (

      
      ) solution before adding to bulk waste.[2] This prevents corrosion of metal waste drums.
      
  • Segregation:

    • Non-Halogenated: If dissolved in Methanol/Water/Acetonitrile

      
      Red Can (Flammable Waste) .
      
    • Halogenated: If dissolved in DCM/Chloroform

      
      Yellow Can (Halogenated Waste) .
      
  • Amber Storage: If the waste container is translucent, wrap it in foil or store it in a dark cabinet until pickup. Light exposure will cause the solution to turn black/brown (polymerization), which may trigger "unknown waste" alarms during inspection.[2]

Emergency Contingency: Spill Response

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Wipe with MeOH/Water Contain->Clean Dispose 5. DISPOSE Treat pads as Solid Waste Clean->Dispose

Figure 2: Linear workflow for managing benchtop spills of 5-hydroxyindoles.

Cleanup Solvent Note: Use Methanol or Ethanol to wipe down the surface after absorbing the bulk solid. Water alone is often insufficient due to the organic nature of the indole ring, leading to smearing.[2]

Regulatory Compliance (RCRA & EPA)[11]

While 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic), it must be characterized by the generator.[1][2]

  • Waste Code Assignment:

    • If the waste solution is ignitable (Flash point < 60°C due to solvent): D001 .

    • If the waste is corrosive (pH

      
       2): D002 .[10][11]
      
    • If no characteristic applies: Manage as Non-RCRA Regulated Hazardous Waste (State regulations may vary; always default to hazardous incineration).

  • Labeling Requirement: Containers must be marked "Hazardous Waste" with the specific start date of accumulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1111372, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]

Sources

Handling

Safeguarding Your Research: A Guide to Handling 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical compounds is paramount. This guide provides es...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, ensuring the integrity of your research and the safety of your laboratory personnel. Our commitment is to empower you with the knowledge to work confidently and securely, making us your trusted partner in laboratory safety.

Understanding the Hazard Profile

5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate a meticulous approach to personal protection and handling to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid, particularly in its powdered form. The following table outlines the minimum recommended PPE.

Body PartRequired PPERationale
Hands Nitrile glovesProvides a barrier against skin contact, preventing irritation.[2] Double-gloving is recommended when handling the pure compound.
Eyes/Face Safety glasses with side shields or safety gogglesProtects against accidental splashes or airborne particles entering the eyes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatPrevents contamination of personal clothing and protects the skin from spills.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] The specific type of respirator and cartridge should be determined by a formal risk assessment.
A Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Weighing and Dispensing

Due to the respiratory hazard of the powdered form, all weighing and dispensing of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid must be conducted within a certified chemical fume hood.[2][4]

Workflow for Weighing:

  • Preparation: Decontaminate the work surface within the fume hood and cover it with absorbent bench paper.[5]

  • Tare: Place a weigh boat on the analytical balance and tare.

  • Dispensing: Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Minimize the creation of dust.[5]

  • Closure: Securely close the primary container of the chemical.

  • Transport: If moving the weighed compound, ensure it is in a sealed and clearly labeled secondary container.

The following diagram illustrates the decision-making process for handling this compound:

Handling_Protocol start Start: Handling 5-Hydroxy-2-methyl- 1H-indole-3-carboxylic acid weighing Weighing and Dispensing start->weighing solution_prep Solution Preparation start->solution_prep fume_hood Is a certified chemical fume hood available? ppe_check Standard PPE: Lab coat, gloves, goggles fume_hood->ppe_check Yes respirator Add NIOSH-approved respirator fume_hood->respirator No weighing->fume_hood solution_prep->fume_hood proceed Proceed with caution ppe_check->proceed stop STOP! Do not proceed without proper ventilation respirator->stop Disposal_Workflow start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid licensed_vendor Arrange for pickup by a licensed chemical waste vendor solid_waste->licensed_vendor liquid_waste->licensed_vendor incineration Preferred Disposal: Controlled Incineration licensed_vendor->incineration landfill Alternative: Hazardous Waste Landfill licensed_vendor->landfill

Caption: Disposal workflow for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid waste.

By adhering to these guidelines, you can ensure a safe and compliant laboratory environment, allowing you to focus on your critical research with confidence.

References

  • PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • Duke University Occupational and Environmental Safety Office. WORKING SAFELY WITH TOXIC POWDERS. [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]

  • Albert Kerbl GmbH. Protective Equipment. [Link]

Sources

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Feasible Synthetic Routes

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5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
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